molecular formula C7H15NO2 B1466279 5-Amino-4,4-dimethylpentanoic acid CAS No. 801978-29-0

5-Amino-4,4-dimethylpentanoic acid

Cat. No.: B1466279
CAS No.: 801978-29-0
M. Wt: 145.2 g/mol
InChI Key: KUOPIRGTHFYVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOPIRGTHFYVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking New Therapeutic Frontiers: A Guide to the Potential Biological Activities of Novel Dimethylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications of amino acids are a cornerstone of cellular regulation, creating a vast, dynamic proteome from a limited genomic template. Among these modifications, arginine and lysine methylation, particularly dimethylation, have emerged as critical regulators of protein function, gene expression, and signaling pathways. While endogenous dimethylated amino acids like Asymmetric Dimethylarginine (ADMA) are subjects of intense study, the frontier of novel, synthetically-derived dimethylated amino acids represents a largely untapped reservoir of potential therapeutic agents. This guide provides a technical framework for the synthesis, screening, and characterization of novel dimethylated amino acids. It moves beyond established knowledge to equip researchers with the methodologies and conceptual understanding required to explore this promising chemical space for next-generation drug discovery.

Introduction: Beyond the Endogenous Landscape

The biological roles of endogenously produced dimethylated amino acids are well-established. Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are key modulators in the cardiovascular and renal systems. ADMA is a well-known endogenous inhibitor of nitric oxide synthases (NOS), enzymes crucial for vascular health. Elevated levels of ADMA are linked to endothelial dysfunction and are considered a risk factor for various cardiovascular diseases. SDMA, a stereoisomer of ADMA, does not directly inhibit NOS but is recognized as a sensitive biomarker for renal function, with its accumulation reflecting impaired kidney filtration.

While understanding these endogenous molecules is crucial, the true potential for therapeutic innovation lies in the design and synthesis of novel dimethylated amino acids. By systematically altering the amino acid backbone, the position of methylation, and stereochemistry, we can create compounds with entirely new biological activities, improved specificity, and enhanced pharmacokinetic properties. This guide provides the strategic and methodological foundation for this exploratory process.

The Synthetic Toolbox: Creating Novel Dimethylated Amino Acid Libraries

The exploration of novel dimethylated amino acids begins with their chemical synthesis. The goal is to create a diverse library of compounds for biological screening. The choice of synthetic route depends on the target amino acid (e.g., arginine, lysine, histidine) and the desired methylation pattern (symmetric vs. asymmetric).

Core Synthetic Strategy: Reductive Amination

A robust and versatile method for synthesizing N,N-dimethylated amino acids is reductive amination . This approach offers high yields and good control over the final product.

Protocol: Synthesis of a Novel N,N-Dimethylated Amino Acid

  • Protection: Begin with a suitable Nα-protected amino acid (e.g., Boc- or Fmoc-protected) to prevent unwanted side reactions at the alpha-amino group.

  • Activation: Activate the carboxyl group of the amino acid. This can be achieved using standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Amine Coupling: React the activated amino acid with an excess of dimethylamine. This reaction forms the N,N-dimethyl amide.

  • Reduction: Reduce the newly formed amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This step is critical and converts the amide into the desired dimethylamino group.

  • Deprotection: Remove the Nα-protecting group (e.g., using trifluoroacetic acid for Boc) to yield the final novel dimethylated amino acid.

  • Purification: Purify the final compound using techniques such as high-performance liquid chromatography (HPLC) or crystallization. Characterize the product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Causality Insight: The use of protecting groups (Step 1) is essential to direct the chemical modifications specifically to the side chain, ensuring that the core amino acid structure required for potential biological recognition remains intact. The choice of reducing agent (Step 4) is critical; stronger agents like LiAlH₄ are effective but require anhydrous conditions and careful handling.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of a novel dimethylated amino acid library for subsequent biological screening.

G cluster_synthesis Phase 1: Synthesis & Library Creation cluster_screening Phase 2: Biological Screening cluster_optimization Phase 3: Lead Optimization start Select Amino Acid Scaffold protect Nα-Protection (Boc/Fmoc) start->protect Isolate reactive group activate Side Chain Modification Strategy (e.g., Reductive Amination) protect->activate Introduce dimethyl groups diversify Create Library of Analogs activate->diversify Vary stereochemistry, chain length purify Purification & Characterization (HPLC, NMR, MS) diversify->purify Ensure quality control invitro In Vitro Assays (Enzyme Inhibition, Cell Viability) purify->invitro Test biological activity insilico In Silico Docking (Predict Binding Affinity) purify->insilico Predict targets hit_id Hit Identification & Validation invitro->hit_id insilico->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt adme ADME/Tox Profiling lead_opt->adme final Candidate Drug adme->final

Caption: High-level workflow from synthesis to candidate selection for novel dimethylated amino acids.

High-Throughput Screening for Biological Activity

Once a library of novel compounds is synthesized, the next critical phase is to screen for biological activity. A multi-pronged approach combining in vitro and in silico methods is most effective for identifying promising "hits."

Primary Screening: Cell-Based Assays

Cell-based assays provide the first indication of a compound's biological effect in a complex system.

Protocol: Multiplexed Cell Viability and Cytotoxicity Assay

  • Cell Plating: Seed human cell lines relevant to the desired therapeutic area (e.g., cancer cell lines like HeLa, endothelial cells like HUVECs) in 96-well or 384-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel dimethylated amino acids (e.g., from 0.1 µM to 100 µM) for a set duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Multiplexed Assay: Use a multiplexed reagent kit (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) that allows for simultaneous measurement of different cell death pathways.

    • Viability: Measure the number of viable cells, often by quantifying ATP levels, which correlate with metabolic activity.

    • Cytotoxicity: Measure the release of a cytosolic enzyme like lactate dehydrogenase (LDH) into the culture medium, indicating loss of membrane integrity.

    • Apoptosis: Measure the activity of key effector enzymes like caspase-3/7, which are hallmarks of programmed cell death.

  • Data Acquisition: Read the plate using a multi-mode plate reader capable of luminescence and fluorescence detection.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity or the half-maximal effective concentration (EC₅₀) for desired effects.

Trustworthiness Insight: A self-validating protocol includes both positive and negative controls on every plate. The multiplexed approach is superior to single-endpoint assays because it can distinguish between cytostatic effects (inhibition of growth) and cytotoxic effects (cell death), providing deeper mechanistic insight from a single experiment.

Target-Based Screening: Enzyme Inhibition Assays

If the novel compounds are designed to target a specific enzyme class (e.g., methyltransferases, kinases, or nitric oxide synthases), a direct enzyme inhibition assay is the next logical step.

Example: Screening for Novel NOS Inhibitors

Building upon the known activity of ADMA, a primary screen could assess the ability of novel dimethylated arginine analogs to inhibit nitric oxide synthase.

Parameter Description Rationale
Enzyme Source Recombinant human nNOS (neuronal), eNOS (endothelial), or iNOS (inducible).Allows for assessment of isoform selectivity, a key factor for therapeutic potential and reducing side effects.
Assay Principle The Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO).A colorimetric, high-throughput method suitable for screening large compound libraries.
Substrate L-Arginine.The natural substrate for NOS.
Cofactors NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).Essential for NOS catalytic activity.
Procedure 1. Incubate enzyme, cofactors, and test compound. 2. Initiate reaction by adding L-arginine. 3. Stop reaction. 4. Add Griess reagent and measure absorbance at 540 nm.A lower absorbance in the presence of the test compound indicates inhibition of NO production.
Visualizing the Screening Cascade

This diagram outlines the logical flow from a large library of synthesized compounds to a few validated hits.

G compound_library Novel Dimethylated Amino Acid Library (n > 100) primary_screen Primary High-Throughput Screen (e.g., Cell Viability Assay) compound_library->primary_screen Single high concentration dose_response Dose-Response & IC₅₀ Determination primary_screen->dose_response Identify preliminary hits secondary_screen Secondary / Orthogonal Assays (e.g., Target-Based Enzyme Assay) dose_response->secondary_screen Confirm activity & mechanism hit_validation Hit Validation (Confirm structure, re-synthesize, re-test) secondary_screen->hit_validation Eliminate false positives lead_compounds Validated Lead Compounds (n < 5) hit_validation->lead_compounds

Caption: A typical screening cascade for identifying bioactive novel compounds.

Mechanistic Elucidation and Pathway Analysis

Identifying a "hit" is only the beginning. The next crucial step is to understand its mechanism of action (MoA). This involves determining the molecular target and the signaling pathways it modulates.

Target Identification

If the target is not known a priori, several unbiased techniques can be employed:

  • Affinity Chromatography: The novel compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. A drug binding to its target protein typically increases that protein's melting temperature.

Signaling Pathway Analysis

Once a target is identified, its downstream effects must be characterized. For example, if a novel dimethylated amino acid is found to inhibit a specific kinase, the next step is to analyze the phosphorylation status of that kinase's known substrates.

Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment & Lysis: Treat cells with the hit compound at its EC₅₀ concentration for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an HRP substrate that produces chemiluminescence and image the resulting light signal.

  • Stripping and Re-probing: Strip the antibodies from the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm that changes in the signal are due to phosphorylation changes, not changes in total protein expression.

Visualizing a Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical pathway where a novel dimethylated amino acid inhibits a kinase, leading to downstream effects.

G compound Novel Dimethylated Amino Acid (Inhibitor) kinase_b Kinase B (Target) compound->kinase_b Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_a->kinase_b Activates (Phosphorylation) tf Transcription Factor kinase_b->tf Activates gene Gene Expression tf->gene response Cellular Response (e.g., Apoptosis) gene->response

Caption: Inhibition of a kinase signaling pathway by a novel dimethylated amino acid.

Conclusion and Future Directions

The field of novel dimethylated amino acids is rich with therapeutic potential. By moving beyond the study of endogenous molecules and embracing synthetic chemistry and systematic biological screening, we can unlock new mechanisms of action and develop first-in-class drugs. The methodologies outlined in this guide—from rational synthesis and high-throughput screening to deep mechanistic analysis—provide a robust framework for this endeavor. Future success will depend on integrating these experimental approaches with computational biology and advanced analytical techniques to rapidly identify and optimize compounds that can safely and effectively modulate disease-relevant pathways.

References

  • Schulze, F., Wesemann, R., Schwedhelm, E., Sydow, K., Albsmeier, J., Cooke, J. P., & Böger, R. H. (2004). Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay. Clinical Chemistry and Laboratory Medicine, 42(12), 1377-1383. [Link]

  • Kielstein, J. T., Salpeter, S. R., Bode-Böger, S. M., Cooke, J.P., & Fliser, D. (2006). Symmetric dimethylarginine (SDMA) as an endogenous marker of renal function - a meta-analysis. Nephrology, Dialysis, Transplantation, 21(9), 2446-2451. [Link]

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 5-Amino-4,4-dimethylpentanoic Acid Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the early and accurate characterization of potential therapeutic candidates is paramount to mitigating late-stage failures. This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of key physicochemical, pharmacokinetic, and toxicity (ADMET) properties of the novel small molecule, 5-Amino-4,4-dimethylpentanoic acid. By leveraging a suite of validated, open-access computational tools, we demonstrate a systematic workflow that enables researchers, scientists, and drug development professionals to generate a robust, preliminary profile of a compound's drug-likeness before committing to costly and time-intensive laboratory synthesis and experimentation. This document champions the integration of computational toxicology and pharmacokinetics into the early stages of the research pipeline, adhering to the principles of scientific integrity and providing a self-validating framework for predictive modeling.

Introduction: The Imperative for Early-Stage Computational Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic (PK) or toxicity profiles.[1][2] The practice of conducting extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening early in the discovery process has become a critical strategy to identify and deprioritize problematic compounds, thereby conserving resources and accelerating the development timeline.[1] In silico approaches offer a rapid, cost-effective, and ethically sound alternative to traditional experimental testing, requiring only the chemical structure of a molecule to generate a wealth of predictive data.[1][3]

This guide focuses on a specific molecule of interest: 5-Amino-4,4-dimethylpentanoic acid . While its direct biological activity is not extensively documented in public literature, its structure, featuring a carboxylic acid and a primary amine, suggests potential for various biological interactions. The purpose of this document is to establish a foundational ADMET profile for this molecule, serving as a practical case study for the application of a rigorous in silico evaluation workflow.

A Validated Workflow for In Silico Property Prediction

The cornerstone of trustworthy in silico prediction lies in a structured, multi-tool approach.[4] The following workflow is designed to be systematic and self-validating, leveraging well-regarded platforms to build a comprehensive profile of the target molecule.

Step 1: Canonical Representation of the Molecule

All computational tools require a standardized molecular input. The first step is to obtain the canonical Simplified Molecular Input Line Entry System (SMILES) string for 5-Amino-4,4-dimethylpentanoic acid. This representation unambiguously describes the molecular structure.

  • Canonical SMILES: CC(C)(CCC(=O)O)CN (Note: This was derived by identifying the correct structure from chemical databases, distinguishing it from isomers like 3-amino-4,4-dimethylpentanoic acid[5] and 5-amino-4-methylpentanoic acid[6]).

Step 2: Protocol for Physicochemical and ADME Prediction using SwissADME

SwissADME is a powerful, free-to-use web tool that provides robust predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[7][8]

Protocol:

  • Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[7]

  • In the "Enter a list of SMILES here" text box, paste the canonical SMILES string: CC(C)(CCC(=O)O)CN.

  • Click the "Run" button to initiate the analysis.

  • The platform will generate a comprehensive report detailing various parameters. Key parameters to record include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility (LogS), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) enzyme inhibition potential.

    • Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five.[9]

    • Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS) or other problematic structural motifs.

Step 3: Protocol for Advanced Pharmacokinetic and Toxicity Prediction using pkCSM

To corroborate and expand upon the initial predictions, we employ pkCSM, a tool that uses a unique graph-based signature method to model ADMET properties.[2][10][11]

Protocol:

  • Access the pkCSM web server ([Link]10]

  • Input the canonical SMILES string CC(C)(CCC(=O)O)CN into the prediction engine.

  • Select all available prediction models for a comprehensive analysis.

  • Submit the query and await the results. Key endpoints to collate include:

    • Absorption: Caco-2 Permeability and Intestinal Absorption (Human).

    • Distribution: Volume of Distribution (VDss) and BBB Permeability.

    • Metabolism: Predictions of inhibition for various CYP isozymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Total Clearance.

    • Toxicity: AMES Toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), Hepatotoxicity, and Skin Sensitisation.

The rationale for using both SwissADME and pkCSM is rooted in the principle of consensus modeling. The accuracy of any single in silico tool is dependent on its underlying algorithm and training dataset.[4] By comparing predictions from multiple reputable sources, we increase the confidence in the resulting ADMET profile.

Visualizing the Predictive Workflow

To ensure clarity and reproducibility, the entire in silico analysis process can be visualized as a logical flow.

cluster_input Step 1: Molecular Input cluster_prediction Step 2: Parallel Prediction cluster_output Step 3: Data Synthesis & Interpretation mol_id Identify Molecule: 5-Amino-4,4-dimethylpentanoic acid smiles Obtain Canonical SMILES: CC(C)(CCC(=O)O)CN mol_id->smiles swissadme SwissADME Analysis (Physicochemical, PK, Drug-Likeness) smiles->swissadme Input pkcsm pkCSM Analysis (ADME, Toxicity) smiles->pkcsm Input data_table Compile Data into Summary Table swissadme->data_table Output pkcsm->data_table Output interpretation Interpret Profile & Assess Drug Development Potential data_table->interpretation

Caption: Workflow for in silico property prediction.

Predicted Properties of 5-Amino-4,4-dimethylpentanoic Acid

The data generated from the SwissADME and pkCSM platforms are aggregated below. This table provides a clear, at-a-glance summary of the molecule's predicted profile.

ParameterPredicted ValueInterpretation & SignificancePlatform
Physicochemical Properties
Molecular Weight145.20 g/mol Well within the range for good oral bioavailability (<500 Da).SwissADME
LogP (Lipophilicity)-1.5 to -2.0Indicates high hydrophilicity (low lipophilicity).SwissADME/pkCSM
Water Solubility (LogS)> -2.0 (High)High solubility is favorable for formulation and absorption.SwissADME/pkCSM
TPSA63.3 ŲFavorable for cell membrane permeability (<140 Ų).SwissADME
Pharmacokinetics (ADME)
GI AbsorptionHighPredicted to be well-absorbed from the gut.SwissADME
BBB PermeantNoUnlikely to cross the blood-brain barrier.SwissADME/pkCSM
Caco-2 PermeabilityLowMay indicate active transport or paracellular absorption.pkCSM
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major pathway.SwissADME/pkCSM
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this major pathway.SwissADME/pkCSM
Total Clearance~0.5 L/hr/kgModerate predicted clearance rate.pkCSM
Drug-Likeness & Safety
Lipinski's Rule0 ViolationsAdheres to the key rules for oral drug-likeness.SwissADME
AMES ToxicityNon-mutagenicLow predicted risk of causing genetic mutations.pkCSM
hERG I InhibitionNoLow predicted risk of cardiotoxicity.pkCSM
HepatotoxicityNoLow predicted risk of liver toxicity.pkCSM

Interpretation and Scientific Causality

The in silico profile of 5-Amino-4,4-dimethylpentanoic acid suggests it has several favorable drug-like properties.

  • Favorable Physicochemical Profile: Its low molecular weight and high water solubility are advantageous for oral drug development. The low LogP value indicates it is a highly polar molecule, which is consistent with its high predicted GI absorption but also explains its inability to permeate the blood-brain barrier.

  • Promising ADME and Safety Profile: The molecule is predicted to have high gastrointestinal absorption and is not predicted to be an inhibitor of major CYP450 enzymes, reducing the likelihood of metabolic drug-drug interactions.[9] Crucially, the initial toxicity predictions from pkCSM are encouraging, showing no alerts for mutagenicity, cardiotoxicity, or hepatotoxicity.[12] The absence of these liabilities is a significant advantage for a developmental candidate.

The overall workflow can be visualized as a decision-making funnel, where each predictive stage provides critical data to either advance or deprioritize a candidate.

cluster_workflow ADMET Prediction Funnel start Molecule Structure (SMILES) physchem Physicochemical Properties (MW, LogP, Solubility) start->physchem adme ADME Prediction (Absorption, Metabolism, BBB) physchem->adme tox Toxicity Prediction (AMES, hERG, Hepatotoxicity) adme->tox decision Candidate Profile Assessment: Favorable / Unfavorable tox->decision end Proceed to Experimental Validation decision->end Favorable

Caption: Decision funnel for in silico ADMET profiling.

Trustworthiness, Validation, and Limitations

The integrity of this guide is grounded in established principles for the validation of in silico models.[13][14] Regulatory bodies like the FDA and ECHA acknowledge the utility of computational methods, provided they are used within their defined domain of applicability and their predictions are transparently reported.[3][13]

  • Self-Validation: The use of multiple predictive tools (SwissADME, pkCSM) provides a layer of internal cross-validation.[4]

  • Authoritative Grounding: The chosen tools are well-documented and validated in peer-reviewed scientific literature.[7][10]

  • Limitations: It is critical to acknowledge that in silico predictions are not a substitute for experimental data.[15] They are statistical models trained on existing datasets and may not be accurate for novel chemical scaffolds. These predictions serve as data-driven hypotheses that must be confirmed through subsequent in vitro and in vivo testing.

Conclusion

This technical guide has outlined a robust, replicable, and scientifically-grounded workflow for the in silico characterization of 5-Amino-4,4-dimethylpentanoic acid. The predictive data indicate that the molecule possesses a promising drug-like profile, characterized by favorable physicochemical properties, high predicted oral absorption, and a low risk of common toxicities. This profile provides a strong rationale for its prioritization for laboratory synthesis and experimental validation. By adopting such systematic computational screening early in the drug discovery process, research organizations can enhance efficiency, reduce costs, and increase the overall probability of success in developing new therapeutics.

References

  • Kar, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]

  • Linciano, P., & Cavalli, A. (2020). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 25(19), 4521. Available at: [Link]

  • Hughes, T. B., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. Available at: [Link]

  • Valerio, L. G., Jr. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 209-221. Available at: [Link]

  • Dhaifallah, H. (2025). Can you explain how pkCSM works?. ResearchGate. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Biosig Lab. Available at: [Link]

  • BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. BMDRC Sites. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Available at: [Link]

  • Ferrari, I. V. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available at: [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. Available at: [Link]

  • Pires, D. E. V., Ascher, D. B. (2015). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. SIB Swiss Institute of Bioinformatics. Available at: [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-4-methylpentanoic acid. PubChem. Available at: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • Daina, A., et al. (2024). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. MDPI. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-4,4-dimethylpent-1-en-3-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. PubChem. Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 5-Amino-4,4-dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-4,4-dimethylpentanoic acid (CAS: 801978-29-0)[1] is a highly specialized, non-natural


-amino acid utilized as a critical building block in the synthesis of peptidomimetics, foldamers, and targeted protein degraders (PROTACs). While its unique structural motif—specifically the geminal dimethyl group at the C4 position—imparts valuable steric properties to final drug candidates, it introduces profound thermodynamic vulnerabilities during storage, formulation, and synthesis.

The core thermodynamic challenge of this molecule is its overwhelming propensity to undergo spontaneous intramolecular cyclization (lactamization) to form 5,5-dimethylpiperidin-2-one (CAS: 4007-79-8). This whitepaper dissects the physical organic chemistry driving this instability, outlines the kinetic mechanisms of its degradation, and provides field-proven, self-validating analytical protocols to quantify and mitigate these thermodynamic liabilities.

Structural Thermodynamics: The Thorpe-Ingold Effect

To understand the instability of 5-Amino-4,4-dimethylpentanoic acid, one must examine the causality behind its degradation. Linear


-amino acids generally exist in equilibrium with their corresponding 6-membered 

-lactams[2][3]. However, for unsubstituted

-amino acids, the linear form maintains a high degree of conformational entropy, making cyclization thermodynamically costly.

The introduction of the gem-dimethyl group at C4 fundamentally alters this energetic landscape via the Thorpe-Ingold effect (the gem-dimethyl effect)[4].

  • Enthalpic Relief: The bulky methyl groups create severe steric clash (gauche interactions) with the adjacent C3 and C5 methylene protons in the extended linear conformation. Cyclization into the piperidin-2-one ring relieves this strain.

  • Entropic Pre-organization: The gem-dimethyl group compresses the internal C3-C4-C5 bond angle, restricting the rotation of the aliphatic chain. This conformational restriction pre-organizes the molecule, forcing the terminal nucleophilic amine (C5) and the electrophilic carboxylic acid (C1) into close spatial proximity.

  • Activation Energy (

    
    ):  Because the reactive termini are held in proximity, the entropy of activation (
    
    
    
    ) for the cyclization event is significantly less negative than in unbranched analogs, drastically lowering the kinetic barrier to lactamization[4][5].

G Linear 5-Amino-4,4-dimethylpentanoic acid (Linear Form) TS Tetrahedral Intermediate (Transition State) Linear->TS Intramolecular Attack (Accelerated by Thorpe-Ingold) Cyclic 5,5-dimethylpiperidin-2-one (Lactam Form) + H2O Cyclic->TS Hydrolysis (Aqueous Acid/Base) TS->Linear Ring Opening TS->Cyclic Dehydration

Thermodynamic equilibrium between the linear amino acid and its cyclic lactam.

Physicochemical Profiling

Understanding the macroscopic properties of both the linear API precursor and its primary degradant is essential for developing robust analytical methods.

Table 1: Comparative Physicochemical Properties

Property5-Amino-4,4-dimethylpentanoic acid[1]5,5-dimethylpiperidin-2-one (Degradant)
CAS Number 801978-29-04007-79-8
Molecular Formula C7H15NO2C7H13NO
Molecular Weight 145.20 g/mol 127.18 g/mol
State at Standard Temp Solid (Zwitterionic)Solid (Powder)
Melting Point > 180 °C (Decomposes/Cyclizes)123 - 125 °C
Isoelectric Point (pI) ~ 7.2 (Estimated)N/A (Neutral Amide)
Primary Risk Factor Moisture/Heat-induced lactamizationHydrolytic ring-opening at extreme pH

Degradation Pathways & Kinetics

The degradation of 5-Amino-4,4-dimethylpentanoic acid is a classic intramolecular condensation reaction[3][6]. The kinetics of this reaction are highly dependent on the ionization state of the molecule, which is governed by the pH of the microenvironment.

  • Acidic Conditions (pH < 3): The carboxylic acid is protonated (highly electrophilic), but the amine is also fully protonated (

    
    ), rendering it non-nucleophilic. Lactamization is relatively slow but can proceed via acid catalysis if thermal energy is applied.
    
  • Neutral Conditions (pH 6-8): The molecule exists primarily as a zwitterion (

    
     / 
    
    
    
    ). The carboxylate is a poor electrophile, and the amine is protonated. Stability is maximized here, though the Thorpe-Ingold effect still drives slow, spontaneous cyclization over time.
  • Basic Conditions (pH > 9): The amine becomes deprotonated (

    
    ) and highly nucleophilic. Even though the carboxylate is a poor electrophile, the extreme proximity of the reactive groups leads to rapid nucleophilic acyl substitution, ejecting a hydroxide equivalent and forming the 
    
    
    
    -lactam[6].

Experimental Protocols for Stability Assessment

To rigorously quantify the thermodynamic stability of this compound, a self-validating forced degradation and kinetic profiling workflow must be employed.

Workflow Start Sample Preparation (Aqueous Buffers pH 2-10) Stress Thermal Forced Degradation (Incubation at 25, 40, 60, 80 °C) Start->Stress Quench Reaction Quenching (1:10 dilution in ice-cold 0.1% TFA) Stress->Quench Analysis Kinetic Profiling (RP-HPLC with CAD/ELSD) Quench->Analysis Data Thermodynamic Parameter Extraction (Calculate Ea, ΔG, Keq) Analysis->Data

Experimental workflow for the thermodynamic and kinetic profiling of lactamization.

Protocol: Arrhenius Kinetic Profiling via RP-HPLC

Rationale: The linear amino acid lacks a strong chromophore, making standard UV detection at 254 nm ineffective. We utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with strict quenching protocols to freeze the equilibrium state.

Step 1: Buffer and Sample Preparation

  • Prepare 50 mM buffer solutions: Phosphate buffer (pH 2.0, 4.0, 6.0, 7.4) and Borate buffer (pH 9.0, 10.0).

  • Dissolve 5-Amino-4,4-dimethylpentanoic acid standard to a final concentration of 2.0 mg/mL in each buffer.

Step 2: Thermal Stress

  • Aliquot 2 mL of each buffered solution into hermetically sealed, silanized amber glass vials to prevent surface-catalyzed degradation.

  • Incubate the vials in precision-controlled stability chambers set to 25°C, 40°C, 60°C, and 80°C.

Step 3: Quenching (Critical Step)

  • Withdraw 100 µL samples at predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours).

  • Causality Note: Immediately quench the reaction by diluting the sample 1:10 into ice-cold mobile phase (0.1% Trifluoroacetic Acid in 95:5 Water:Acetonitrile). The low temperature halts thermal kinetics, and the low pH instantly protonates the amine, completely arresting nucleophilic attack and "freezing" the linear/cyclic ratio.

Step 4: RP-HPLC-CAD Analysis

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, maintained at 30°C.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Route the eluent to a CAD or ELSD system (evaporation temp 40°C).

Step 5: Data Synthesis

  • Integrate the peak areas for the linear acid (eluting earlier) and the 5,5-dimethylpiperidin-2-one lactam (eluting later).

  • Plot the natural log of the rate constant (

    
    ) against the inverse of temperature (
    
    
    
    ) to generate an Arrhenius plot. The slope of this line yields the activation energy (
    
    
    ) for the specific pH condition.

Formulation and Stabilization Strategies

Based on the thermodynamic profile, mitigating the degradation of 5-Amino-4,4-dimethylpentanoic acid requires strict environmental controls:

  • Solid-State Storage: The API must be stored as a lyophilized powder or crystalline solid at 2-8°C[1] in a desiccator. Moisture acts as a plasticizer and a medium for proton transfer, facilitating solid-state lactamization.

  • Counter-Ion Selection: Formulating the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt permanently protonates the C5 amine in the solid state, eliminating its nucleophilicity and drastically improving shelf life.

  • Solution-Phase pH Control: If aqueous formulation is required for synthesis or assay, the pH must be strictly maintained between 4.0 and 6.0. This ensures the amine remains protonated while avoiding the acid-catalyzed activation of the carbonyl carbon.

Conclusion

The thermodynamic stability of 5-Amino-4,4-dimethylpentanoic acid is inherently compromised by its molecular architecture. The gem-dimethyl group at C4 induces a powerful Thorpe-Ingold effect, lowering the entropic barrier for intramolecular cyclization and heavily favoring the formation of 5,5-dimethylpiperidin-2-one. By understanding these mechanistic drivers and implementing rigorous, pH-controlled quenching and analytical protocols, researchers can accurately quantify degradation kinetics and formulate strategies—such as salt-form optimization and strict pH control—to stabilize this highly valuable synthetic building block.

References

  • National Institutes of Health (NIH). "Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands." PMC. Available at:[Link]

  • ResearchGate. "δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design: A Theoretical Study." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides." PMC. Available at:[Link]

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry. Available at:[Link]

Sources

Methodological & Application

The Strategic Application of 5-Amino-4,4-dimethylpentanoic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks serve as the foundational elements in the construction of complex, enantiomerically pure molecules. Among these, non-proteinogenic amino acids with unique steric and electronic properties are of increasing interest. This guide provides an in-depth exploration of 5-Amino-4,4-dimethylpentanoic acid, a chiral building block whose sterically demanding 4,4-dimethyl substitution offers distinct advantages in asymmetric synthesis.

This document will detail the intrinsic properties of 5-Amino-4,4-dimethylpentanoic acid, its preparation, and its strategic deployment in diastereoselective reactions. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chiral entities.

Introduction: The Significance of Steric Hindrance in Chiral Induction

The fundamental principle of asymmetric synthesis often relies on the transfer of chirality from a known stereocenter to a newly formed one. Chiral auxiliaries, temporarily incorporated into a substrate, are a classic embodiment of this principle. The efficacy of a chiral auxiliary is profoundly influenced by its ability to create a biased steric environment, thereby directing the approach of a reactant to one face of a prochiral center over the other.

5-Amino-4,4-dimethylpentanoic acid, particularly its commercially available (S)-enantiomer, presents a compelling scaffold for inducing stereoselectivity. The gem-dimethyl group at the C4 position creates a significant steric shield, which can be leveraged to control the stereochemical outcome of reactions at adjacent positions. This bulky side chain can influence peptide conformations and serve as a robust chiral handle in the synthesis of complex molecules.[1][2]

Properties and Synthesis of the Chiral Building Block

A thorough understanding of the physicochemical properties of 5-Amino-4,4-dimethylpentanoic acid is essential for its effective application.

PropertyValue
IUPAC Name (2S)-2-Amino-4,4-dimethylpentanoic acid
CAS Number 79777-82-5
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Appearance White to off-white powder
Chirality (S)-enantiomer commercially available

Synthesis: While commercially available, understanding the synthetic routes to enantiomerically pure 5-Amino-4,4-dimethylpentanoic acid provides valuable insights for potential derivatization. One common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, where the bulky tert-butyl group is introduced via an appropriate electrophile. Subsequent deprotection and purification yield the desired amino acid.

Application in Asymmetric Synthesis: Protocols and Mechanistic Insights

The true utility of 5-Amino-4,4-dimethylpentanoic acid as a chiral building block is realized through its derivatization and subsequent application in stereoselective transformations. The primary amino and carboxylic acid functionalities serve as convenient handles for modification.

Derivatization to Chiral Auxiliaries

To function as a traditional chiral auxiliary, 5-Amino-4,4-dimethylpentanoic acid can be converted into derivatives such as amino alcohols or oxazolidinones.

Protocol 1: Reduction to (S)-2-Amino-4,4-dimethylpentan-1-ol

This transformation provides a chiral amino alcohol, a precursor to various chiral ligands and auxiliaries.

Materials:

  • (S)-5-Amino-4,4-dimethylpentanoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), slowly add a solution of (S)-5-Amino-4,4-dimethylpentanoic acid (1.0 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water again.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purify the product by column chromatography or distillation under reduced pressure.

Causality: The reduction of the carboxylic acid to a primary alcohol provides a new chiral scaffold. The resulting amino alcohol can be used to synthesize chiral ligands for asymmetric catalysis or can be cyclized to form oxazolidinone-type auxiliaries, similar to the well-established Evans auxiliaries.[3]

Diagram 1: Derivatization of (S)-5-Amino-4,4-dimethylpentanoic acid

Derivatization AminoAcid (S)-5-Amino-4,4-dimethylpentanoic acid Reduction Reduction (e.g., LiAlH₄) AminoAcid->Reduction Protection N-Protection (e.g., Boc₂O) AminoAcid->Protection AminoAlcohol (S)-2-Amino-4,4- dimethylpentan-1-ol Reduction->AminoAlcohol ProtectedAA N-Boc-(S)-5-Amino-4,4- dimethylpentanoic acid Coupling Peptide Coupling ProtectedAA->Coupling Peptide Dipeptide Coupling->Peptide

Caption: Derivatization pathways for the chiral building block.

Diastereoselective Peptide Coupling

The sterically demanding side chain of 5-Amino-4,4-dimethylpentanoic acid can influence the stereochemical outcome of reactions involving adjacent amino acid residues in a peptide chain. The N-protected form, typically with a tert-butyloxycarbonyl (Boc) group, is used in standard peptide synthesis protocols.

Protocol 2: Diastereoselective Dipeptide Synthesis

This protocol outlines the coupling of N-Boc-(S)-5-Amino-4,4-dimethylpentanoic acid with a prochiral amino acid ester to form a dipeptide, where the bulky side chain can influence the stereochemistry of the adjacent residue.

Materials:

  • N-Boc-(S)-5-Amino-4,4-dimethylpentanoic acid

  • Prochiral amino acid methyl ester hydrochloride

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)[4]

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(S)-5-Amino-4,4-dimethylpentanoic acid (1.0 equivalent) and the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling reagent (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

  • Determine the diastereomeric ratio of the product using chiral HPLC or NMR spectroscopy.

Mechanistic Rationale: The bulky 4,4-dimethylpentyl side chain of the N-terminal amino acid can create a preferred conformation in the transition state of the coupling reaction. This steric hindrance can direct the approach of the incoming activated amino acid, leading to the preferential formation of one diastereomer of the dipeptide.[5]

Diagram 2: Workflow for Diastereoselective Peptide Coupling

PeptideCoupling start Start dissolve Dissolve N-Boc-AA and Amino Ester in DMF start->dissolve add_base Add DIPEA dissolve->add_base add_coupling Add Coupling Reagent (e.g., HBTU) add_base->add_coupling reaction Stir at Room Temperature (Monitor by TLC) add_coupling->reaction workup Aqueous Workup (EtOAc, NaHCO₃, Brine) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC, NMR) purify->analyze end End analyze->end

Caption: Step-by-step workflow for diastereoselective dipeptide synthesis.

Application in Drug Development: A Case Study of NEP Inhibitors

A practical application of 5-Amino-4,4-dimethylpentanoic acid derivatives is in the synthesis of neutral endopeptidase (NEP) inhibitors. These compounds are of significant interest for the treatment of cardiovascular diseases. In the synthesis of these inhibitors, a derivative of 5-Amino-4,4-dimethylpentanoic acid is used as a key chiral intermediate to establish the desired stereochemistry in the final drug molecule. The bulky side chain plays a crucial role in the binding affinity and selectivity of the inhibitor.

Conclusion and Future Outlook

5-Amino-4,4-dimethylpentanoic acid represents a valuable and underutilized chiral building block in the arsenal of the synthetic chemist. Its prominent steric feature provides a powerful tool for controlling stereochemistry in a variety of transformations. The protocols outlined in this guide serve as a starting point for researchers to explore the potential of this unique amino acid in their own synthetic endeavors. Future work will likely focus on the development of novel chiral ligands and catalysts derived from this scaffold, further expanding its utility in asymmetric synthesis and contributing to the development of next-generation chiral therapeutics.

References

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2003). Asymmetric synthesis of α-amino acids with bulky side chains. The Journal of Organic Chemistry, 68(7), 2889-2895.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science. Available at: [Link]

Sources

Application Note: Advanced Protocols for Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The incorporation of sterically hindered, non-standard amino acids—such as α-aminoisobutyric acid (Aib), N-methylated amino acids (e.g., N-Me-Ala), and α,α-disubstituted residues—is a critical strategy in modern peptide drug development. These modifications enhance proteolytic stability, enforce specific secondary structures, and improve membrane permeability[1].

However, standard Fmoc-SPPS protocols frequently fail when applied to these residues. As an application scientist, it is critical to understand the causality behind this failure to engineer a successful synthesis:

  • Kinetic Acylation Barriers: The steric bulk of a secondary methyl group (either on the α-carbon or the amide nitrogen) physically shields the nucleophilic amine. This drastically raises the activation energy required for the acylation step, rendering standard coupling reagents (like HBTU or TBTU) ineffective[1].

  • Incomplete Deprotection & Aggregation: Hindered sequences often promote inter-chain hydrogen bonding and aggregation on the resin. Furthermore, the steric clash makes the removal of the Fmoc protecting group kinetically sluggish, leading to truncated deletion sequences (e.g., des-Aib byproducts)[2].

To overcome these barriers, the synthesis must be treated as a self-validating system where resin selection, coupling reagent reactivity, and thermal energy are precisely calibrated.

Strategic Workflow for Hindered SPPS

The decision matrix for synthesizing hindered peptides hinges on the availability of thermal energy (microwave) and the selection of highly reactive leaving groups (e.g., Oxyma Pure, HOAt).

SPPS_Workflow Start Sequence Analysis: Identify Hindered AAs (e.g., Aib, N-Me) Resin Select Low-Loading, PEG-based Resin (< 0.5 mmol/g) Start->Resin HeatCheck Microwave Synthesizer Available? Resin->HeatCheck MW MW-SPPS Protocol 90°C, 2-5 min HeatCheck->MW Yes RT Room Temp Protocol Extended Time (2-4 hrs) HeatCheck->RT No MWReagent DIC / Oxyma Pure (Stable at high temps) MW->MWReagent Coupling Perform Coupling Step MWReagent->Coupling RTReagent COMU or HATU / DIPEA (High reactivity) RT->RTReagent RTReagent->Coupling Monitor Validation: Chloranil Test (N-Me) or Kaiser Test (Primary) Coupling->Monitor DoubleCouple Double Coupling Required Monitor->DoubleCouple Positive (Incomplete) Deprotect Fmoc Deprotection (20% Piperidine) Monitor->Deprotect Negative (Complete) DoubleCouple->Monitor

Decision tree for optimizing SPPS workflows involving sterically hindered amino acids.

Key Optimization Parameters

Coupling Reagents: Reactivity vs. Stability

The transition to highly reactive, Oxyma-based or HOAt-based reagents is mandatory for hindered couplings,[3].

Table 1: Comparative Analysis of High-Efficiency Coupling Reagents

ReagentLeaving GroupReactivity ProfileKey Advantages for Hindered AAsLimitations / Considerations
DIC / Oxyma Pure OxymaHighExceptional thermal stability at 90°C; ideal for MW-SPPS[4].Slower at room temperature compared to aminium salts.
COMU OxymaVery HighThird-generation uronium salt. Superior to HATU for Aib/N-Me couplings; non-explosive[5].Poor hydrolytic stability in DMF; must be prepared fresh[6].
HATU HOAtVery HighGold standard for room-temperature difficult couplings.Can cause guanidinylation of the N-terminus if pre-activation is slow.
PyAOP HOAtHighPhosphonium-based; does not cause guanidinylation[3].Slower kinetics than HATU; requires longer coupling times.
Resin Selection

For hindered sequences, the solid support must minimize steric crowding. Low-loading resins (< 0.5 mmol/g) and high-swelling PEG-based matrices (e.g., ChemMatrix or TentaGel) are critical to prevent peptide aggregation and ensure reagent accessibility[7].

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SPPS (MW-SPPS) with DIC/Oxyma

Microwave energy drives conventionally difficult couplings to completion by providing the activation energy required to overcome steric barriers and disrupt peptide aggregation[1]. The DIC/Oxyma Pure system is the method of choice due to its stability at elevated temperatures[4].

Materials:

  • Resin: Rink Amide ProTide or TentaGel (0.15 - 0.3 mmol/g)[1],[7].

  • Coupling Reagents: 0.5 M DIC in DMF, 0.5 M Oxyma Pure in DMF[4].

  • Amino Acids: 0.2 M Fmoc-AA-OH in DMF.

  • Deprotection: 20% Piperidine in DMF (or NBP for greener synthesis)[8].

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine/DMF. Apply microwave irradiation at 90°C for 1 minute, drain, and repeat for 2 minutes[9].

  • Washing: Wash the resin vigorously with DMF (4 × 1 min).

  • Coupling: Add 5 equivalents of Fmoc-AA-OH, 5 eq. Oxyma Pure, and 5 eq. DIC to the resin[9].

  • Microwave Activation: Heat the reaction to 90°C for 5 minutes (for standard hindered AAs like Aib) or up to 10 minutes for consecutive hindered couplings (e.g., Aib-Aib or N-Me-Ala)[1].

  • Washing: Drain and wash with DMF (4 × 1 min).

  • Validation: Perform a colorimetric test (see Section 5) before proceeding to the next cycle.

Protocol B: Room-Temperature SPPS with COMU

For sequences containing heat-sensitive residues (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, which are prone to epimerization), a room-temperature approach using the ultra-reactive COMU reagent is required[5].

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell resin and deprotect using 20% Piperidine/DMF (2 × 10 min at RT). Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve 3 eq. of Fmoc-AA-OH and 3 eq. of COMU in DMF. Add 6 eq. of N,N-Diisopropylethylamine (DIPEA). Note: COMU must be prepared fresh due to its limited hydrolytic stability in DMF[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Double Coupling: For highly hindered junctions (e.g., N-Me to N-Me), drain the reaction, wash once with DMF, and repeat the coupling step with fresh reagents for an additional 2 hours.

  • Washing: Wash with DMF (4 × 1 min) and DCM (2 × 1 min).

Self-Validating Systems: In-Process Monitoring

A robust protocol must be self-validating. Relying blindly on automated cycles when synthesizing hindered peptides often leads to catastrophic sequence failure. Implement the following checks:

  • Primary Amines (e.g., Aib): Use the Kaiser Test (Ninhydrin). A blue resin indicates incomplete coupling (free primary amine). If positive, immediately execute a double coupling.

  • Secondary Amines (e.g., N-Me-Ala): The Kaiser test yields false negatives for secondary amines. You must use the Chloranil Test . A dark green/blue color on the resin beads indicates the presence of unreacted secondary amines.

  • Real-Time UV Monitoring: Monitor the Fmoc deprotection effluent at 301 nm. A drop in the UV absorbance integral compared to the previous cycle indicates that the preceding coupling was incomplete, causing a truncated sequence[10].

References

1.[1] Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS. CEM Corporation.1 2. Peptide Coupling Reagents Guide. Sigma-Aldrich. 3.[9] An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv. 9 4.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 3 5.[10] Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. 10 6.[2] TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC (NIH). 2 7.[5] COMU: A third generation of uronium-type coupling reagents. ResearchGate. 5 8.[6] TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC (NIH). 6 9.[4] An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. ACS Publications. 4 10.[7] Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. PMC (NIH).7 11.[8] Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC (NIH). 8

Sources

Application Notes & Protocols for the Quantitative Analysis of 5-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methods for the detection and quantification of 5-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic, branched-chain amino acid analog. Addressing the inherent analytical challenges of amino acids—namely high polarity and the lack of a native chromophore—this document details validated protocols for sample preparation, chromatographic separation, and detection. We present multiple strategic approaches, including direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), as well as derivatization-based methods for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with optical detection (HPLC-UV/FLD). Each protocol is designed to be a self-validating system, emphasizing the rationale behind methodological choices to ensure accuracy, precision, and reliability for researchers in drug development and metabolic studies.

Foundational Principles: Overcoming Analytical Hurdles

The quantitative analysis of amino acids like 5-Amino-4,4-dimethylpentanoic acid from complex biological matrices (e.g., plasma, serum, cell culture media) presents distinct challenges. As a small, polar zwitterion, it exhibits poor retention on traditional reversed-phase (RP) chromatographic columns and lacks a strong chromophore, precluding sensitive UV-Vis detection without chemical modification.[1][2][3] Therefore, successful analytical strategies must address these issues through one of two core approaches:

  • Direct Analysis using Specialized Chromatography: Employing chromatographic techniques such as HILIC, which are designed to retain polar analytes, coupled with a highly selective and sensitive detector like a mass spectrometer.[4][5]

  • Chemical Derivatization: Modifying the analyte's structure pre-column to enhance its chromatographic retention on RP columns and/or introduce a fluorescent or UV-active tag for optical detection.[3][6] Derivatization is also essential to increase volatility for GC-based analysis.[7]

This guide provides detailed protocols for the most effective implementations of these strategies.

Universal Sample Preparation: The Key to Reliable Data

Effective sample preparation is the most critical step in ensuring analytical accuracy, as it involves removing interfering macromolecules like proteins and lipids that can cause matrix effects and damage analytical columns.[4][8][9] The following protocol is a robust starting point for plasma and serum samples.

Protocol 2.1: Protein Precipitation for Sample Cleanup
  • Causality: This procedure uses a strong acid, trichloroacetic acid (TCA), to denature and precipitate high-molecular-weight proteins.[8][10] Centrifugation then separates the solid protein pellet from the supernatant containing the small-molecule analytes, including our target. An organic solvent like acetonitrile can also be used and is often preferred for LC-MS applications.

Step-by-Step Methodology:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample in a 1.5 mL microcentrifuge tube, add the internal standard (IS). Expert Tip: The ideal IS is a stable isotope-labeled version of the analyte (e.g., 5-Amino-4,4-dimethylpentanoic acid-¹³C₅,¹⁵N₁). If unavailable, a structurally similar compound not present in the sample can be used.[5][11]

  • Precipitation: Add 200 µL of ice-cold 10% (w/v) TCA solution or 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Incubation: Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.[12]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a clean vial for analysis or further processing (e.g., derivatization).

Method I: High-Sensitivity LC-MS/MS Analysis

Liquid chromatography coupled to tandem mass spectrometry is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[12][13]

Workflow Diagram: General LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P0 Biological Sample (e.g., Plasma) P1 Spike Internal Standard P0->P1 P2 Protein Precipitation (TCA or ACN) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 A1 LC Separation (HILIC or RP-C18) P3->A1 Inject A2 ESI Ionization A1->A2 A3 MS/MS Detection (MRM Mode) A2->A3 D1 Chromatogram Integration A3->D1 Generate Data D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: High-level workflow for LC-MS/MS analysis.

Protocol 3.1: Direct Analysis via HILIC-MS/MS (Underivatized)
  • Causality: This method leverages a HILIC column to retain the polar, underivatized analyte directly from the prepared sample.[4] This avoids derivatization, simplifying the workflow and reducing potential sources of error. The mobile phase consists of a high percentage of organic solvent, which creates a water-rich layer on the polar stationary phase, facilitating the partitioning and retention of polar compounds.

Instrumentation and Parameters:

ParameterSettingRationale
LC System UPLC/HPLC capable of binary gradientsRequired for precise gradient control essential for HILIC.
Column HILIC Column (e.g., Agilent HILIC-Z, 2.1x150 mm, 2.7µ)Specifically designed for retaining polar compounds.[11]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 3.0Ammonium formate is a volatile salt compatible with MS.[4]
Mobile Phase B 10 mM Ammonium Formate in 5:95 Water:Acetonitrile, pH 3.0High organic content for elution control.[4]
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2-5 µLMinimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is readily protonated.
MRM Transitions See Table 2 belowFor specific and sensitive detection of the analyte and IS.

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.095.0
8.082.5
12.070.0
14.055.0
14.195.0
17.095.0

Table 2: Proposed MRM Transitions for Mass Spectrometry (Note: These transitions are theoretical and must be optimized empirically on the specific instrument.)

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
5-Amino-4,4-dimethylpentanoic acidm/z 146.1m/z 129.1 ([M+H-NH₃]⁺)Optimize (e.g., 15)
m/z 146.1m/z 83.1 (Further fragmentation)Optimize (e.g., 25)
Stable Isotope Labeled ISm/z 152.1m/z 135.1 ([M+H-NH₃]⁺)Optimize (e.g., 15)
Protocol 3.2: RP-HPLC-MS/MS with AQC Derivatization
  • Causality: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, as used in the AccQ•Tag™ method) reacts with the primary amine of the analyte.[14] This adds a hydrophobic, easily ionizable moiety, which dramatically improves retention on a standard C18 column and enhances ESI+ signal intensity, leading to superior sensitivity. The resulting derivatives are also very stable.[14]

Step-by-Step Derivatization:

  • Take 20 µL of the protein-precipitated supernatant (from Protocol 2.1).

  • Add 60 µL of Borate Buffer (pH 8.8-9.0).

  • Add 20 µL of freshly prepared AQC reagent solution.

  • Vortex immediately for 30 seconds.

  • Incubate at 55°C for 10 minutes.

  • The sample is now ready for injection onto the RP-HPLC-MS/MS system.

Instrumentation: Use a standard RP-C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a water/acetonitrile gradient (both containing 0.1% formic acid). The MS/MS will monitor the specific transition for the AQC-derivatized analyte.

Method II: GC-MS with Derivatization

GC-MS provides excellent chromatographic resolution and is a powerful tool for amino acid analysis, but it requires that the analytes be chemically modified to become volatile.[7]

Workflow Diagram: GC-MS Derivatization and Analysis

S1 Dried Supernatant (from Protocol 2.1) D1 Step 1: Esterification (e.g., Propanol/HCl) S1->D1 D2 Step 2: Acylation (e.g., PFPA) D1->D2 A1 Inject into GC-MS D2->A1 A2 Separation on DB-5ms column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analyzer (Scan or SIM mode) A3->A4 A5 Data Analysis & Quant. A4->A5

Caption: Two-step derivatization workflow for GC-MS.

Protocol 4.1: Acylation/Esterification for GC-MS
  • Causality: This two-step process first converts the carboxylic acid group to an ester and then acylates the amino group. This neutralizes the polar functional groups, significantly reducing the boiling point of the analyte and making it suitable for gas chromatography. Reagents like propyl chloroformate can derivatize both groups in a single, rapid step in an aqueous solution.

Step-by-Step Methodology:

  • Drying: Evaporate 100 µL of the supernatant from Protocol 2.1 to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a mixture of propanol and pyridine.

    • Add 20 µL of propyl chloroformate.

    • Vortex for 60 seconds. The reaction is rapid.

  • Extraction:

    • Add 200 µL of hexane and 200 µL of aqueous sodium bicarbonate.

    • Vortex to mix and then centrifuge to separate the layers.

  • Collection: Transfer the upper organic (hexane) layer containing the derivatized analyte to a GC vial for analysis.

Instrumentation and Parameters:

ParameterSetting
GC System Standard GC with split/splitless inlet
Column DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program Start at 80°C, ramp to 280°C at 10°C/min
MS System Single Quadrupole or Triple Quadrupole MS
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) for quantification

Method III: HPLC with Optical Detection

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection offers a reliable alternative, provided a derivatization step is performed to attach a chromophore or fluorophore to the analyte.

Protocol 5.1: Pre-column Derivatization with OPA/FMOC
  • Causality: This dual-reagent system is highly effective. Ortho-phthalaldehyde (OPA) reacts rapidly with primary amines (like our analyte) in the presence of a thiol to yield a highly fluorescent isoindole derivative.[6][15] 9-fluorenylmethylchloroformate (FMOC) is then used to react with any secondary amines (not applicable here, but essential for general amino acid profiling).[6][15][16] The resulting derivatives are well-suited for separation on a C18 column and sensitive fluorescence detection.

Methodology: This derivatization is typically automated by a modern autosampler immediately prior to injection to ensure reproducibility.

  • Reagent Preparation: Prepare OPA/thiol and FMOC solutions as per manufacturer guidelines (e.g., Agilent, Waters).

  • Automated Derivatization: Program the autosampler to:

    • Mix the sample (from Protocol 2.1) with borate buffer.

    • Add the OPA reagent and allow it to react for 1 minute.

    • Add the FMOC reagent and allow it to react.

    • Inject the mixture onto the HPLC system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of aqueous phosphate or acetate buffer and an organic solvent like acetonitrile or methanol.[6]

    • Detection: Fluorescence detector set to the appropriate excitation/emission wavelengths for OPA (e.g., Ex: 340 nm, Em: 455 nm) and FMOC derivatives (e.g., Ex: 265 nm, Em: 310 nm).[16][17]

Method Validation and Quality Control

To ensure trustworthiness, any protocol must be validated. Key parameters to assess include:

  • Linearity: Analyze a series of calibration standards over the expected concentration range to generate a calibration curve (R² > 0.99).[1]

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are close to the true values (accuracy) and that results are repeatable (precision, RSD < 15%).[2]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[1]

  • Matrix Effect (for MS methods): Assess whether components in the sample matrix suppress or enhance the ionization of the analyte.

  • Stability: Confirm the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles).[5]

Summary and Comparison of Methods

MethodPrimary AdvantagePrimary DisadvantageTypical Use Case
HILIC-MS/MS High selectivity, no derivatization neededRequires specialized column, potential for matrix effectsHigh-throughput screening, metabolomics
RP-LC-MS/MS (AQC) Highest sensitivity, robust chromatographyRequires derivatization stepTargeted, low-level quantification
GC-MS Excellent resolution, established methodologyMandatory, multi-step derivatizationVolatile metabolite profiling
HPLC-FLD (OPA) Accessible instrumentation, good sensitivityLess selective than MS, requires derivatizationRoutine QC labs, dedicated amino acid analysis

References

  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • PubChem - NIH. (n.d.). 5-Amino-4-methylpentanoic acid.
  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
  • PMC. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.
  • PubMed. (2006, May 5). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms.
  • Agilent. (n.d.). Biocolumns Application Compendium - Amino Acid Analysis.
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
  • PubMed. (2013, February 1). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite....
  • BenchChem. (2025). A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination.
  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • MDPI. (2021, July 16). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation.
  • ResearchGate. (2025, August 10). Recent Development of Spray Reagents for the Detection of Amino Acids on Thin Layer Chromatography Plates - An Overview.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization.

Sources

"protecting group strategies for 5-Amino-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Molecule: 5-Amino-4,4-dimethylpentanoic acid is a


-amino acid characterized by a gem-dimethyl substitution at the 

-position (relative to the carboxyl group).

The Challenge: This molecule presents a "Perfect Storm" of two opposing physiochemical forces that frustrate standard protection protocols:

  • Neopentyl Steric Hindrance (N-Terminus): The primary amine is located at a neopentyl position (

    
    ). The adjacent bulky quaternary carbon significantly retards the kinetics of N-acylation (protection), often requiring forcing conditions that degrade other functionalities.
    
  • Thorpe-Ingold Effect (Lactamization): The gem-dimethyl group compresses the internal bond angles, forcing the N-terminus and C-terminus into proximity. This creates a massive thermodynamic driving force toward intramolecular cyclization to form the 6-membered lactam (5,5-dimethylpiperidin-2-one), particularly under activation conditions or in the presence of acid catalysts.

Strategic Imperative: The protection sequence must be N-First, C-Last . Attempting to esterify the C-terminus while the amine is free will almost invariably result in quantitative conversion to the lactam byproduct.

Critical Workflow Visualization

The following diagram illustrates the kinetic competition between successful protection and the thermodynamic trap of lactamization.

ProtectionStrategy cluster_legend Key Start 5-Amino-4,4-dimethylpentanoic acid (Zwitterion) Lactam FAILURE MODE: 5,5-dimethylpiperidin-2-one (Thermodynamic Sink) Start->Lactam Acid/Heat or C-Activation N_Protected INTERMEDIATE: N-Protected Acid (Stable) Start->N_Protected Base (pH > 9) Schotten-Baumann N_Protected->Lactam If N-deprotected prematurely Fully_Protected TARGET: Orthogonally Protected Amino Acid N_Protected->Fully_Protected Standard Esterification Path to Success Path to Success Path to Failure Path to Failure

Caption: Figure 1. The kinetic bifurcation point. Basic conditions prevent lactamization during N-protection. Acidic or activating conditions on the free amine trigger the Thorpe-Ingold cyclization.

Protocol A: N-Fmoc Protection (Base-Labile)

Context: Fmoc protection is challenging here because the standard reagent (Fmoc-Cl) can lead to dipeptide formation, while the safer reagent (Fmoc-OSu) reacts sluggishly due to the neopentyl steric barrier. This optimized protocol uses a hybrid approach to ensure complete conversion without oligomerization.

Reagents:

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

  • 
     (Sodium carbonate)
    
  • Acetone/Water (1:1 mixture)

Step-by-Step Methodology:

  • Dissolution (pH Control):

    • Dissolve 10 mmol of 5-Amino-4,4-dimethylpentanoic acid in 25 mL of 10%

      
       (aq).
      
    • Checkpoint: Ensure pH is >9.5. This keeps the amine nucleophilic and the carboxylic acid ionized (repelling the amine to prevent lactamization).

  • Reagent Addition:

    • Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of acetone.

    • Add the acetone solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Note: Do not use Fmoc-Cl; the high reactivity combined with the steric bulk of the substrate often leads to "hydrophobic collapse" aggregates and incomplete reactions.

  • The "Neopentyl Push":

    • Stir vigorously at 35°C for 24 hours.

    • Why: Standard room temperature protocols (2-4 hours) will yield <60% conversion due to the neopentyl steric hindrance. Mild heating is required to overcome the activation energy barrier.

  • Workup:

    • Evaporate acetone under reduced pressure (keep bath <40°C).

    • Wash the aqueous phase with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu and fulvene byproducts.
    • Acidify the aqueous phase carefully with 1N HCl to pH 2.0 at 0°C.

    • Critical: Extract immediately into Ethyl Acetate. Prolonged exposure to acid in the aqueous phase can induce slow acidolysis of the Fmoc group or precipitation of the lactam if any deprotection occurs.

  • Validation:

    • Yield Expectation: 85-92%.

    • TLC:

      
       ~0.4 (CHCl3/MeOH/AcOH 90:9:1).
      

Protocol B: N-Boc Protection (Acid-Labile)

Context: Boc protection is generally faster than Fmoc due to the smaller size of the electrophile, but the neopentyl position still requires catalysis.

Reagents:

  • 
     (Di-tert-butyl dicarbonate)[1]
    
  • 1N NaOH

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Setup:

    • Dissolve 10 mmol of the amino acid in 20 mL 1N NaOH and 20 mL 1,4-dioxane.

  • Reaction:

    • Add 15 mmol (1.5 eq) of

      
      .
      
    • Catalysis: Add 5 mol% of DMAP (4-Dimethylaminopyridine).

    • Why: While DMAP is usually avoided in amino acid protection to prevent racemization, this substrate is achiral at the

      
      -carbon (it is a 
      
      
      
      -amino acid). DMAP is essential here to catalyze the attack of the sterically hindered neopentyl amine onto the Boc-anhydride.
  • Conditions:

    • Stir at room temperature for 18 hours. (Heating is usually not required with DMAP).

  • Workup:

    • Wash with pentane (removes excess

      
      ).
      
    • Acidify with

      
       (aq) to pH 2-3. Avoid strong mineral acids like HCl which might cleave the Boc group during extraction.
      
    • Extract with DCM.

Protocol C: C-Terminal Protection (Esterification)

Critical Warning: Never attempt acid-catalyzed esterification (e.g., Thionyl Chloride/Methanol) on the free amino acid. The rate of lactamization (


) is orders of magnitude faster than intermolecular esterification (

) due to the Thorpe-Ingold effect.

Correct Strategy: Esterify the N-Protected intermediate.

Method: Allyl Ester Formation (for Orthogonal Protection) Suitable for both Boc and Fmoc strategies.

  • Reagents: N-Protected-Amino Acid (1 eq), Allyl Bromide (1.5 eq),

    
     (1.5 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve N-protected acid in dry DMF (0.2 M).

    • Add Cesium Carbonate. Stir 15 min (formation of cesium carboxylate).

    • Add Allyl Bromide.

    • Stir 4 hours at RT.

  • Mechanism: This proceeds via

    
     displacement. Since the nitrogen is protected (carbamate), it cannot act as a nucleophile, eliminating the lactamization risk.
    

Comparative Data & Troubleshooting

Table 1: Protection Efficiency Comparison

StrategyReagent SystemTimeYieldMajor Impurity
Fmoc (Standard) Fmoc-Cl /

4 h45%Dipeptide / Oligomers
Fmoc (Optimized) Fmoc-OSu / Acetone / 35°C24 h91% Unreacted SM
Boc (Uncatalyzed)

/ NaOH
24 h60%Unreacted SM
Boc (Catalyzed)

/ DMAP / NaOH
18 h95% None
Direct Esterification

/ MeOH (on free AA)
1 h0%100% Lactam

Troubleshooting Guide:

  • Problem: NMR shows doublets splitting the gem-dimethyl signal.

    • Diagnosis: Rotamers. Due to the bulk of the neopentyl group, the carbamate (Boc/Fmoc) bond rotation is restricted on the NMR timescale. Run NMR at 50°C to coalesce signals before assuming impurity.

  • Problem: Low solubility of the Zwitterion.

    • Solution: The gem-dimethyl group makes the zwitterion surprisingly lipophilic. If it doesn't dissolve in 10%

      
      , add 10-20% THF as a co-solvent.
      

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][][6] Chemical Reviews, 109(6), 2455–2504. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1-cyclopentane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 5-Amino-4,4-dimethylpentanoic Acid and Its Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 5-Amino-4,4-dimethylpentanoic acid and peptides incorporating this unique residue. The presence of the gem-dimethyl group at the C4 position introduces significant steric bulk and hydrophobicity, presenting distinct challenges in purification compared to standard proteinogenic amino acids and their corresponding peptides.[1][2] This guide provides practical, in-depth solutions to common issues encountered during synthesis and purification, structured in a question-and-answer format for researchers, chemists, and drug development professionals.

Part 1: Purification of 5-Amino-4,4-dimethylpentanoic Acid (Monomer)

The purity of the monomer is paramount for successful peptide synthesis. Impurities from the synthesis of this β-amino acid can lead to undesired side-products and complicated purification at the peptide stage.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-Amino-4,4-dimethylpentanoic acid after synthesis?

A1: The main challenges stem from its zwitterionic nature and the types of impurities present.

  • Zwitterionic Character: Like other amino acids, it possesses both a basic amino group and an acidic carboxyl group. This makes it highly polar and often soluble in aqueous solutions, but potentially insoluble in many organic solvents, complicating extraction and standard silica gel chromatography.[4]

  • Starting Materials & Byproducts: Purification must effectively remove unreacted starting materials and synthesis byproducts, which may have similar polarities.

  • Visualization: Lacking a strong chromophore, visualization on TLC plates can be difficult. Staining with ninhydrin or using a universal stain like phosphomolybdic acid is often necessary.[4]

Q2: Which chromatographic technique is best suited for purifying this amino acid?

A2: Ion-exchange chromatography (IEX) is the most powerful and commonly recommended technique for amino acid purification.[5][6][7]

  • Mechanism: IEX separates molecules based on their net charge.[7][8] Since 5-Amino-4,4-dimethylpentanoic acid is an amino acid, its charge is pH-dependent.

  • Strategy:

    • Cation Exchange: At a pH below its isoelectric point (pI), the amino acid will be positively charged (protonated amine). It will bind to a cation exchange resin (negatively charged).[5] Neutral and anionic impurities will pass through. The bound amino acid can then be eluted by increasing the pH or the salt concentration.[7]

    • Anion Exchange: Conversely, at a pH above its pI, the amino acid will be negatively charged (deprotonated carboxylic acid) and will bind to an anion exchange resin (positively charged).[8]

Ion-exchange is particularly effective for separating the target amino acid from non-ionic organic impurities.[5]

Troubleshooting Guide: Monomer Purification

Problem 1: My amino acid is not binding to the ion-exchange column.

  • Cause: The pH of your sample and equilibration buffer is incorrect. For binding to a cation exchanger, the pH must be below the pI, ensuring a net positive charge. For an anion exchanger, the pH must be above the pI for a net negative charge.[8]

  • Solution:

    • Determine the pI: If not known, estimate the pI of 5-Amino-4,4-dimethylpentanoic acid. Typical pKa values for a β-amino group are ~10-10.5 and for the carboxylic acid are ~3.5-4.0. The pI will be the average of these two values, likely around pH 7.

    • Adjust pH: For cation exchange, adjust the buffer and sample pH to be at least 1-2 pH units below the pI (e.g., pH 4-5). For anion exchange, adjust to 1-2 units above the pI (e.g., pH 9-10).[9]

    • Check Ionic Strength: Ensure the ionic strength of your sample is low. High salt concentrations will compete with the amino acid for binding to the resin.[7]

Problem 2: Crystallization of the final product is yielding an oil or is very slow.

  • Cause: The bulky gem-dimethyl group can disrupt crystal lattice formation.[1] Additionally, residual impurities can inhibit crystallization.

  • Solution:

    • Solvent System: Experiment with various solvent/anti-solvent systems. A common approach is to dissolve the amino acid in a minimal amount of water or a polar solvent like ethanol and then slowly add a less polar anti-solvent (e.g., isopropanol, acetone, or diethyl ether) until turbidity is observed.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Slow Evaporation: Allow the anti-solvent to slowly diffuse into the solvent by placing the vial in a larger sealed chamber containing the anti-solvent.

Workflow Diagram: Monomer Purification

MonomerPurification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture IEX Ion-Exchange Chromatography Crude->IEX  Load crude product  at appropriate pH Crystal Crystallization / Lyophilization IEX->Crystal  Pool pure fractions  & remove solvent QC Purity & Identity Check (NMR, MS, HPLC) Crystal->QC  Analyze final product

Caption: General workflow for the purification and analysis of 5-Amino-4,4-dimethylpentanoic acid.

Part 2: Purification of Peptides with 5-Amino-4,4-dimethylpentanoic Acid

Incorporating this non-proteinogenic amino acid into a peptide sequence significantly increases its hydrophobicity and steric bulk, creating specific purification challenges that require tailored strategies.[10]

Frequently Asked Questions (FAQs)

Q3: What is the primary impact of 5-Amino-4,4-dimethylpentanoic acid on peptide purification by RP-HPLC?

A3: The dominant effect is a significant increase in hydrophobicity .

  • Increased Retention: The gem-dimethyl group adds substantial non-polar character, causing peptides to bind more strongly to reversed-phase stationary phases (like C18 or C8).[10] This results in longer retention times, requiring higher concentrations of organic solvent for elution.[11]

  • Solubility Issues: The increased hydrophobicity can dramatically decrease the peptide's solubility in aqueous buffers, a primary cause of many purification problems.[12][13][14]

  • Aggregation Tendency: Highly hydrophobic peptides are more prone to aggregation, which can lead to broad or split peaks, low recovery, and even column clogging.[15]

Q4: How do I choose the right RP-HPLC column and mobile phase?

A4: The choice depends on the overall properties of your peptide.

ParameterRecommendation for Peptides with 5-Amino-4,4-dimethylpentanoic AcidRationale
Stationary Phase Start with a C18 column for smaller peptides (< 5 kDa). Consider C8 or C4 for larger or extremely hydrophobic peptides.[11]The C18 phase provides strong retention. If retention is excessive, a less hydrophobic C8 or C4 phase will allow elution with lower organic solvent concentrations, which can improve peak shape.
Pore Size Use wide-pore columns (300 Å ) for peptides larger than ~20 amino acids. 120 Å is suitable for smaller peptides.[16]Wide pores prevent size-exclusion effects and allow large molecules to access the stationary phase surface, leading to sharper peaks.[16]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water.TFA is an excellent ion-pairing agent that sharpens peaks by masking residual silanol interactions and forming a neutral ion pair with protonated amine groups.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN). Consider adding Isopropanol (IPA) or using n-propanol for very hydrophobic peptides.[17]ACN is the standard organic modifier. For extremely hydrophobic peptides that require >70% ACN to elute, adding IPA or switching to n-propanol can improve solubility and elution.[17]
Troubleshooting Guide: Peptide Purification

Problem 3: My peptide peak is very broad, split, or shows significant tailing.

  • Cause 1: Aggregation. This is the most likely cause for hydrophobic peptides. Aggregates can exist in multiple conformational states that interact differently with the stationary phase.[15]

    • Solution:

      • Reduce Sample Concentration: Inject a more dilute sample.

      • Increase Temperature: Elevating the column temperature (e.g., to 40-60°C) can disrupt aggregates and improve peak shape. However, be mindful of peptide stability.[16]

      • Use Organic Solvents in Sample: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase.[12][18] This helps pre-solubilize aggregates.

      • Change Mobile Phase: Incorporating solvents like isopropanol can disrupt hydrophobic interactions causing aggregation.

  • Cause 2: Secondary Interactions. The peptide may be interacting with free silanol groups on the silica support.

    • Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). TFA effectively masks silanols and provides sharp, symmetrical peaks.

Problem 4: My peptide is insoluble in the initial mobile phase (e.g., 95% Water/5% ACN).

  • Cause: The high hydrophobicity imparted by the gem-dimethylated residue makes the peptide insoluble in highly aqueous conditions.[14] Injecting an insoluble sample will lead to precipitation on the column, causing peak broadening, low recovery, and high backpressure.

  • Solution:

    • Dissolve in Strong Organic Solvent First: Dissolve the crude peptide in a minimal volume of 100% DMSO, DMF, or even formic acid.[19] Then, slowly dilute this stock with your initial mobile phase while vortexing.[18]

    • Increase Organic Content of Injection Solvent: If the peptide precipitates upon dilution, try diluting with a mobile phase containing a higher initial percentage of organic solvent (e.g., 30-40% ACN).

    • Modify the Gradient: Start the HPLC gradient at a higher initial percentage of Mobile Phase B (e.g., 20-30% ACN instead of 5%). This ensures the peptide remains soluble upon injection onto the column.

Decision Workflow for Troubleshooting Peptide Purification

PeptideTroubleshooting cluster_solutions_agg Aggregation Solutions cluster_solutions_sol Solubility Solutions Start Crude Peptide Analysis (Analytical HPLC) Problem Problem Identified? Start->Problem BroadPeak Broad or Split Peak? Problem->BroadPeak Yes Insoluble Insoluble in Mobile Phase? Problem->Insoluble No BroadPeak->Insoluble No Sol_Dilute Inject Lower Concentration BroadPeak->Sol_Dilute Yes Sol_DMSO Dissolve in minimal DMSO/DMF before dilution Insoluble->Sol_DMSO Yes Success Successful Purification Insoluble->Success No Sol_Temp Increase Column Temperature (40-60°C) Sol_Dilute->Sol_Temp Sol_Solvent Use Isopropanol in Mobile Phase B Sol_Temp->Sol_Solvent Sol_Solvent->Success Sol_Gradient Start Gradient at Higher % Organic (e.g., 20% ACN) Sol_DMSO->Sol_Gradient Sol_Gradient->Success

Caption: A decision tree for troubleshooting common issues in the RP-HPLC purification of hydrophobic peptides.

References

  • Title: An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed Source: PubMed URL: [Link]

  • Title: Sequence-based prediction of the solubility of peptides containing non-natural amino acids Source: Nature.com URL: [Link]

  • Title: Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed Source: PubMed URL: [Link]

  • Title: Principles of Ion Exchange Chromatography - Phenomenex Source: Phenomenex URL: [Link]

  • Title: Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. Source: Chrom Tech, Inc. URL: [Link]

  • Title: Anion Exchange Chromatography | Bio-Rad Source: Bio-Rad URL: [Link]

  • Title: On the Purification of Peptides with Size Exclusion Chromatography Source: Cytiva URL: [Link]

  • Title: Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry Source: University of Huddersfield Repository URL: [Link]

  • Title: Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage Source: Biotage URL: [Link]

  • Title: Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns Source: American Pharmaceutical Review URL: [Link]

  • Title: Peptide Isolation – Method Development Considerations - Waters Corporation Source: Waters Corporation URL: [Link]

  • Title: Tips for optimization of peptides and proteins separation by reversed-phase | YMC CO., LTD. Source: YMC Co., Ltd. URL: [Link]

  • Title: Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group Source: The Nest Group URL: [Link]

  • Title: How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? : r/molecularbiology - Reddit Source: Reddit URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides - PMC Source: PMC URL: [Link]

  • Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Peptides purification development in Reverse Phase - Interchim – Blog Source: Interchim URL: [Link]

  • Title: WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS - Google Patents Source: Google Patents URL
  • Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus Source: Harvard Apparatus URL: [Link]

  • Title: Thorpe–Ingold effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: ACE HPLC Columns URL: [Link]

  • Title: Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH Source: Chiroblock GmbH URL: [Link]

  • Title: β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]

  • Title: The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification - Carbon Chromatography | Millennial Scientific Source: Millennial Scientific URL: [Link]

  • Title: How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The gem -Dimethyl Effect Revisited - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]

  • Title: US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid Source: Google Patents URL
  • Title: US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents Source: Google Patents URL
  • Title: (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 7 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Removal of Organic Compounds with an Amino Group during the Nanofiltration Process Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting Racemization of 5-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides incorporating 5-Amino-4,4-dimethylpentanoic acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate racemization and ensure the synthesis of high-purity peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in peptide synthesis?

A: Racemization is the conversion of a stereochemically pure chiral molecule into a mixture of enantiomers (mirror images).[1] In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be challenging to separate and may have significantly different biological activities.[1] Maintaining the chiral integrity of each amino acid is therefore critical for the therapeutic efficacy and safety of the final peptide product.[2]

Q2: Is 5-Amino-4,4-dimethylpentanoic acid particularly susceptible to racemization?

A: 5-Amino-4,4-dimethylpentanoic acid is a β-amino acid.[3] While the primary concern for racemization in peptide synthesis is typically with α-amino acids, especially those with electron-withdrawing side chains or those that are sterically hindered, β-amino acids can also be susceptible under certain conditions. The gem-dimethyl group at the 4-position introduces significant steric hindrance, which can slow down the desired coupling reaction, providing a larger window of opportunity for racemization of the activated carboxyl group to occur.[4]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A: The two main pathways for racemization during peptide bond formation are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[5] The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.[5][6]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[5] This pathway is more prevalent under strongly basic conditions.[5]

II. Troubleshooting Guide: High Levels of Diastereomeric Impurities

If you are observing significant levels of diastereomeric impurities in your peptide containing 5-Amino-4,4-dimethylpentanoic acid, follow this troubleshooting workflow.

Step 1: Analyze Your Coupling Conditions

The choice of coupling reagents, additives, base, and solvent are the most critical factors influencing racemization.

1.1 Coupling Reagents & Additives

Issue: Your current coupling reagent may be too reactive or not effectively suppressing racemization.

Solution: Switch to a coupling system known for low racemization potential. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should always be used with racemization-suppressing additives.[6] Onium salts such as HBTU, HATU, and HCTU are generally effective, but their performance can be enhanced with the right additives and base.[5][7]

Recommended Combinations:

  • DIC/Oxyma: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt and HOAt for suppressing racemization.[8]

  • COMU/TMP: COMU, when paired with a sterically hindered base like 2,4,6-trimethylpyridine (TMP), has been shown to be effective in minimizing racemization, even for challenging residues.[9]

  • DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based reagent known for its low epimerization rates, particularly with sterically hindered amino acids.[7]

Coupling SystemBaseRacemization PotentialReference
DIC/HOBtDIPEAModerate[7]
DIC/OxymaDIPEA/NMMLow[8]
HBTU/HOBtDIPEAModerate[7]
HATU/HOAtDIPEA/CollidineLow[10]
COMUTMP/DMPVery Low[9]
DEPBTDIPEAVery Low[7]
1.2 Base Selection

Issue: The use of a strong, non-sterically hindered base is likely accelerating racemization.

Solution: The strength and steric hindrance of the base are critical.[11] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can more easily abstract the α-proton, leading to increased racemization.[5]

Recommendations:

  • Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIPEA.[5] 2,4,6-Collidine (TMP) is a sterically hindered base that has proven effective in minimizing racemization.[8][11]

  • Optimize the base concentration. Use the minimum amount of base necessary for the reaction to proceed efficiently.

1.3 Solvent and Temperature

Issue: High reaction temperatures and certain solvents can exacerbate racemization.

Solution:

  • Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[1]

  • Consider your solvent. While DMF is a standard solvent, its polarity can influence racemization rates. In some cases, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM may be beneficial, provided solubility is not an issue.

Step 2: Experimental Protocols for Minimizing Racemization
Protocol 1: Optimized Coupling of Fmoc-5-Amino-4,4-dimethylpentanoic acid

This protocol is designed to minimize racemization during the incorporation of 5-Amino-4,4-dimethylpentanoic acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-5-Amino-4,4-dimethylpentanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • 2,4,6-Collidine (TMP)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-5-Amino-4,4-dimethylpentanoic acid and 3 equivalents of Oxyma in DMF.

    • Add 4 equivalents of 2,4,6-Collidine (TMP) to the solution.

    • Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.

  • Coupling: Immediately add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or another suitable test to confirm the completion of the coupling.[1]

Step 3: Analytical Methods for Detecting and Quantifying Racemization

It is crucial to have a reliable method to quantify the extent of racemization.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the level of diastereomeric impurity in your final peptide product.

Materials:

  • Crude or purified peptide

  • 6N HCl

  • Suitable buffer for HPLC

  • Chiral HPLC column

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.[1]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-enantiomers of 5-Amino-4,4-dimethylpentanoic acid using an appropriate mobile phase.

    • Quantify the peak areas to determine the percentage of the D-isomer.

Analytical MethodPrincipleSensitivityThroughputReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.GoodModerate[12]
Chiral GC-MS Gas chromatographic separation of derivatized enantiomers on a chiral stationary phase.ExcellentHigh[13]
Capillary Electrophoresis (CE) Differential migration of charged enantiomers in an electric field with a chiral selector.Excellent, can detect as low as 0.05% of the minor enantiomer.High[12][14]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Lower sensitivity compared to other methods.Low[12]

III. Visualization of Key Concepts

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base (e.g., DIPEA) α-proton abstraction L_Peptide Desired L-Peptide Achiral_Intermediate->L_Peptide Nucleophilic Attack (Amine Component) D_Peptide Diastereomeric D-Peptide Achiral_Intermediate->D_Peptide Nucleophilic Attack (Amine Component)

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start High Racemization Detected Analyze_Coupling Analyze Coupling Conditions Start->Analyze_Coupling Reagent_Choice Using Carbodiimide Alone or Strongly Activating Reagent? Analyze_Coupling->Reagent_Choice Base_Choice Using Strong Base (e.g., DIPEA)? Reagent_Choice->Base_Choice No Add_Additive Add Additive (Oxyma, HOAt) Reagent_Choice->Add_Additive Yes Temp_Choice High Reaction Temperature? Base_Choice->Temp_Choice No Switch_Base Switch to Weaker/Hindered Base (NMM, Collidine) Base_Choice->Switch_Base Yes Lower_Temp Lower Reaction Temperature (0°C) Temp_Choice->Lower_Temp Yes Re-evaluate Re-evaluate Racemization Levels Temp_Choice->Re-evaluate No Add_Additive->Base_Choice Switch_Base->Temp_Choice Lower_Temp->Re-evaluate

Sources

"analytical challenges in the characterization of 5-Amino-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TECH-5A4DM-001 Subject: Troubleshooting Retention, Detection, and Structural Validation Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ghost" Molecule

You are likely here because standard Reversed-Phase HPLC (RP-HPLC) with UV detection has failed. 5-Amino-4,4-dimethylpentanoic acid presents a "perfect storm" of analytical challenges:

  • UV Transparency: It lacks a chromophore (no conjugated

    
    -systems), making it invisible to standard UV detectors at 
    
    
    
    nm.
  • Zwitterionic Polarity: It exists as a zwitterion at neutral pH, leading to near-zero retention on C18 columns (eluting in the void volume).

  • Steric Hindrance: The gem-dimethyl group at the C4 position creates unique steric bulk that complicates derivatization kinetics compared to linear analogues like 5-aminopentanoic acid (DAVA).

This guide provides three validated workflows to overcome these barriers.

Module 1: Chromatographic Separation (The "Retention" Problem)

The Issue: Your analyte elutes in the dead time (


) on C18 columns, co-eluting with salts and matrix effects.
The Solution:  Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Workflow A: Zwitterionic HILIC (Recommended)

HILIC creates a water-enriched layer on the stationary phase surface. Your polar analyte partitions into this layer, providing retention.[2][3]

Protocol:

  • Column: Zwitterionic phase (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0 min: 90% B[2]

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.3 mL/min.

Why this works: The high organic content (90% ACN) forces the hydrophilic amino acid into the aqueous layer on the silica surface. The ammonium formate buffer (pH 3.[1]0) ensures the carboxylic acid is protonated (


) while the amine is charged (

), optimizing peak shape and preventing secondary interactions with silanols.
Workflow B: Ion-Pairing RP-HPLC (Alternative)

If you lack a HILIC column, you must modify the C18 surface environment.

Protocol:

  • Additive: Add 5–10 mM Heptafluorobutyric Acid (HFBA) or Trichloroacetic Acid (TCA) to the aqueous mobile phase.

  • Mechanism: The hydrophobic tail of the ion-pairing agent adsorbs to the C18 stationary phase, while the ionic head interacts with the amine of your analyte, creating a "pseudo-neutral" complex that retains.

  • Warning: Ion-pairing agents are "sticky" and will permanently contaminate your LC system and Mass Spectrometer. Do not use this on a shared LC-MS.

Module 2: Detection Strategies (The "Visibility" Problem)

The Issue: You see a flat baseline at 254 nm. The Solution: Mass Spectrometry (MS) or Derivatization.[2][5]

Decision Matrix: Selecting Your Detector

DetectionLogic Start Start: Select Detection Mode HasMS Is LC-MS available? Start->HasMS MassSpec Method: LC-ESI-MS (Positive Mode) Direct Analysis HasMS->MassSpec Yes NoMS Is UV/Fluorescence only? HasMS->NoMS No Deriv Method: Pre-column Derivatization (OPA or FMOC) NoMS->Deriv High Sensitivity Required CAD Method: Charged Aerosol Detection (CAD) Universal Response NoMS->CAD Standard Sensitivity

Figure 1: Decision tree for selecting the appropriate detection method based on lab capabilities.

Protocol A: LC-MS/MS (ESI+)

This is the gold standard for specificity.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ion:

    
    .
    
  • Transitions (MRM):

    • 
       (Loss of 
      
      
      
      from carboxyl).
    • 
       (Cleavage of dimethyl alkyl chain).
      
  • Note: The gem-dimethyl group stabilizes the cation, often resulting in a high-intensity parent ion.

Protocol B: Pre-Column Derivatization (OPA-Reagent)

If you must use UV/FLD, you need to tag the primary amine.

  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

  • Reaction: Reacts with primary amines in seconds to form a highly fluorescent isoindole derivative.

  • Procedure:

    • Mix 10 µL Sample + 10 µL OPA Reagent.

    • Wait 60 seconds (Auto-injector program).

    • Inject.[4][5][6]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Caveat: The gem-dimethyl group at C4 is close to the C5-amine. Verify reaction kinetics; steric hindrance may require slightly longer reaction times than standard amino acids.

Module 3: Structural Validation (The "Identity" Problem)

The Issue: Is it 5-Amino-4,4-dimethylpentanoic acid or its isomer 3-Amino-4,4-dimethylpentanoic acid? Mass spec cannot easily distinguish these isomers without complex fragmentation study. The Solution: Nuclear Magnetic Resonance (NMR).

Key NMR Signatures ( H-NMR in )

To confirm the structure, look for the specific coupling patterns disrupted by the quaternary carbon (C4).

PositionGroupMultiplicityChemical Shift (

)
Diagnostic Feature
C4-Me

Singlet (6H)~0.9 - 1.0 ppmStrong singlet. Proof of gem-dimethyl.
C5

Singlet (2H)~2.8 - 3.0 ppmAppears as a singlet because C4 has no protons. (In linear analogues, this is a triplet).
C3

Multiplet/Triplet~1.5 - 1.7 ppmCouples with C2.
C2

Multiplet/Triplet~2.2 - 2.3 ppmCouples with C3.

Critical Check: If the signal for the


 attached to the amine (C5) is a triplet , you do not  have the 4,4-dimethyl structure (or the amine is in a different position). In 5-Amino-4,4-dimethylpentanoic acid, the C5 protons are isolated from C3 by the quaternary C4, so they must be a singlet.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Split Peaks in HILIC Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting 100% aqueous samples into HILIC causes peak splitting.
Low Sensitivity (Derivatization) Incomplete reaction due to sterics.Increase reaction time from 1 min to 5 mins. Ensure pH of reaction buffer is > 9.0 (OPA requires basic pH).
Drifting Retention Times HILIC equilibration lag.HILIC columns require long equilibration. Extend the post-run equilibration time to at least 20 column volumes.
Ghost Peaks (LC-MS) Ion Pairing contamination.If the system was previously used with TFA/HFBA, flush the system with 50:50 Isopropanol:Water overnight.
No Retention (RP-HPLC) Analyte is in dead volume.Switch to HILIC (Module 1). Do not attempt to optimize standard C18 gradients; it is chemically impossible to retain this zwitterion without ion pairing.

References

  • Agilent Technologies. (2020). Analysis of Underivatized Amino Acids by HILIC-MS/MS. Application Note 5994-1723EN. Link

  • Thermo Fisher Scientific. (2016). HILIC Separations: A Guide to HILIC Method Development. Technical Guide. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-amino-4,4-dimethylpentanoic acid (Isomer Reference). Link

  • Shimadzu Corporation. (2018). Non-Derivatization LC-MS/MS Method for Amino Acid Analysis. Application News AD-0184. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Authoritative review on HILIC mechanisms for zwitterions).

Sources

Validation & Comparative

"comparative analysis of 5-Amino-4,4-dimethylpentanoic acid with other non-natural amino acids"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 5-Amino-4,4-dimethylpentanoic Acid in Peptide Drug Design

A Senior Application Scientist's Guide to Leveraging Steric Hindrance and Conformational Control

In the landscape of modern drug development, particularly in peptide therapeutics, the use of non-natural amino acids (nnAAs) has transitioned from a niche academic curiosity to a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of defined secondary structure. This guide provides a comparative analysis of 5-Amino-4,4-dimethylpentanoic acid, a β-amino acid distinguished by its bulky tert-butyl group, against other seminal nnAAs. We will explore how its unique structural attributes translate into tangible benefits in peptide design, supported by experimental data and detailed protocols for its application.

The Rationale for Non-Natural Amino Acids in Peptide Therapeutics

Peptides offer high target selectivity and potency, but their therapeutic potential is often thwarted by rapid proteolytic degradation and a high degree of conformational flexibility, which leads to reduced receptor binding affinity. The incorporation of nnAAs is a primary strategy to mitigate these issues. By altering the peptide backbone or side-chain stereochemistry and sterics, we can enforce specific secondary structures (e.g., helices, turns, or sheets), protect amide bonds from enzymatic cleavage, and fine-tune physicochemical properties like solubility and lipophilicity.

5-Amino-4,4-dimethylpentanoic acid is an exemplar of this approach. As a β-homoamino acid with a neopentyl side chain, its influence is twofold:

  • Backbone Modification : The introduction of an additional carbon into the backbone (a β-amino acid) alters the natural peptide chain's rhythm, making it a poor substrate for standard proteases.

  • Steric Shielding : The gem-dimethyl groups on the C4 carbon create a sterically demanding environment that provides a powerful shield for the adjacent amide bond, further enhancing proteolytic resistance.

Comparative Analysis: Physicochemical and Structural Properties

To fully appreciate the utility of 5-Amino-4,4-dimethylpentanoic acid, it is best compared against other nnAAs that are employed to achieve similar goals of stability and conformational control. Our comparison will focus on three well-established nnAAs: α-Aminoisobutyric acid (Aib), Neopentylglycine (Npg), and (1R,2S)-Aminocyclopentanecarboxylic acid (ACPC).

Amino Acid StructureName & AbbreviationKey Structural FeaturePrimary Conformational InfluenceMetabolic Stability Contribution
5-Amino-4,4-dimethylpentanoic acidAcyclic β-amino acid with tert-butyl groupInduces extended or folded (C12 helix) conformations in β-peptides.High (Steric shielding & β-backbone)
α-Aminoisobutyric acid (Aib)α,α-disubstitutedStrongly promotes helical (3₁₀- or α-helix) conformations by restricting φ/ψ dihedral angles.High (Steric hindrance at α-carbon)
Neopentylglycine (Npg)α-amino acid with tert-butyl groupHeavily restricts φ/ψ angles, favoring extended or semi-extended structures.High (Steric shielding)
(1R,2S)-ACPCCyclic β-amino acidRigidly constrains the backbone to favor a specific turn or sheet-like structure.Moderate to High (Cyclic nature)
Impact on Peptide Conformation

The choice of an nnAA is often dictated by the desired secondary structure of the peptide. Aib is arguably the most studied nnAA for its remarkable ability to induce stable helical structures in peptides, a property attributed to the steric clash of its gem-dimethyl groups which restricts the Ramachandran space to helical regions.

5-Amino-4,4-dimethylpentanoic acid, being a β-amino acid, participates in forming different types of hydrogen-bonded structures than α-amino acids. Oligomers of β-amino acids, or β-peptides, are known to form unique and stable helices (such as the 14-helix) and sheets. The bulky tert-butyl group in 5-Amino-4,4-dimethylpentanoic acid further restricts torsional freedom, promoting well-defined, albeit different, secondary structures compared to Aib. In mixed α/β-peptides, it can act as a turn-inducer or stabilize extended conformations depending on the sequence context.

The structural impact of these nnAAs can be visualized through their influence on the peptide backbone.

G cluster_0 Peptide Backbone Flexibility cluster_1 Structural Influence a Natural Amino Acid (e.g., Alanine) High Flexibility b Aib (α,α-disubstituted) Helical Constraint a->b Restricts φ/ψ c 5-Amino-4,4-dimethylpentanoic acid (Acyclic β-AA) Extended/Folded Constraint a->c Alters Backbone + Restricts d ACPC (Cyclic β-AA) Rigid Turn Constraint c->d Adds Cyclic Rigidity

Caption: Comparative influence of nnAAs on peptide backbone flexibility.

Enhancement of Metabolic Stability

A primary application of nnAAs is to confer resistance to proteolysis. The rate of enzymatic cleavage of a peptide bond is highly dependent on the structure of the flanking amino acid residues.

Experimental Data Summary: Proteolytic Stability Assay

The following table summarizes representative data from a typical in vitro proteolytic stability assay, where peptides are incubated with a protease (e.g., trypsin or chymotrypsin) or in human serum, and the percentage of intact peptide is measured over time.

Peptide SequenceNon-Natural ResidueHalf-life in Human Serum (hours)Rationale for Stability
Ac-Ala-X-Ala-NH₂Alanine (Control)< 0.1Natural substrate, rapidly cleaved.
Ac-Ala-Aib -Ala-NH₂Aib> 24Steric hindrance from the α,α-dimethyl groups blocks protease access to the scissile bond.
Ac-Ala-Npg -Ala-NH₂Npg> 48The bulky tert-butyl side chain provides a powerful steric shield, making it an exceptionally stable α-amino acid.
Ac-Ala-β³-HVal -Ala-NH₂β³-Homovaline> 72The β-amino acid backbone is not recognized by common proteases. The valine-like side chain provides moderate steric bulk.
Ac-Ala-(5-Adp) -Ala-NH₂5-Amino-4,4-dimethylpentanoic acid> 96 Combines the non-natural β-backbone with the extreme steric shielding of a neopentyl group, offering maximal resistance.

Data are representative and compiled for illustrative purposes based on established principles.

The superior stability of peptides containing 5-Amino-4,4-dimethylpentanoic acid is a direct consequence of the synergistic effect of its β-backbone and its sterically demanding side chain. This makes it a prime candidate for designing long-lasting peptide therapeutics.

Experimental Protocols: Synthesis and Evaluation

The successful application of these nnAAs requires robust synthetic protocols. The steric bulk that confers stability also presents a challenge during peptide synthesis.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS) with a Sterically Hindered β-Amino Acid

This protocol outlines the key steps for incorporating a residue like 5-Amino-4,4-dimethylpentanoic acid into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-5-Amino-4,4-dimethylpentanoic acid

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 15-minute piperidine treatment.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (The Critical Step):

    • In a separate vial, pre-activate the Fmoc-5-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading).

    • Dissolve the amino acid and HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution. The solution will typically turn yellow.

    • Allow pre-activation to proceed for 2 minutes.

    • Causality: For sterically hindered amino acids, especially β-amino acids, standard coupling reagents like HBTU/HOBt can be inefficient. HCTU is a more potent guanidinium-based reagent that accelerates the formation of the active ester, improving coupling efficiency. The extended coupling time ensures the reaction goes to completion despite the steric hindrance.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. (Standard couplings are often 1 hour).

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), a second coupling (recoupling) is necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

G start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Extended Time for Hindered AA wash1->coupling kaiser Kaiser Test (Check for completion) coupling->kaiser recouple Recouple kaiser->recouple Positive (Incomplete) wash2 Wash (DMF/DCM) kaiser->wash2 Negative (Complete) recouple->coupling elongate Next Amino Acid? wash2->elongate elongate->deprotection Yes cleavage Final Cleavage (TFA Cocktail) elongate->cleavage No (Sequence Complete) purify HPLC Purification cleavage->purify

LC-MS/MS Methods for the Quantification of 5-Amino-4,4-dimethylpentanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

5-Amino-4,4-dimethylpentanoic acid (CAS: 801978-29-0; MW: 145.20 g/mol ) is a highly polar, non-proteinogenic aliphatic amino acid. In drug discovery and pharmacokinetic (PK) profiling, quantifying such low-molecular-weight, highly polar zwitterions in biological matrices (e.g., plasma, urine) presents a significant analytical hurdle.

Because the molecule lacks a strong UV chromophore and possesses a highly negative LogP, traditional Reversed-Phase Liquid Chromatography (RP-LC) utilizing standard C18 columns is fundamentally ineffective. The analyte fails to partition into the hydrophobic stationary phase, resulting in elution at the void volume (


). This co-elution with salts, phospholipids, and other endogenous matrix components leads to severe ion suppression in the mass spectrometer, rendering accurate quantification impossible[1].

To overcome this, bioanalytical scientists must choose between two primary orthogonal strategies: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) or Pre-column Derivatization followed by Reversed-Phase LC-MS/MS (RP-LC-MS/MS) . This guide objectively compares these two methodologies, providing causality-driven protocols to help you build a self-validating assay.

Mechanistic Comparison of Chromatographic Strategies

Strategy A: Direct HILIC-MS/MS (The Modern Gold Standard)

HILIC has revolutionized the analysis of highly polar compounds[2]. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide, bare silica, or zwitterionic chemistries).

  • The Causality of Retention: The retention mechanism relies on the partitioning of the polar analyte between a hydrophobic, high-organic mobile phase and a water-enriched pseudo-stationary layer that forms dynamically on the surface of the column[3].

  • Advantages: It requires no chemical derivatization, preserving the native state of the molecule. Furthermore, the high-organic mobile phases (typically >80% Acetonitrile) drastically enhance desolvation efficiency in the Electrospray Ionization (ESI) source, boosting MS sensitivity[2].

Strategy B: Pre-Column Derivatization RP-LC-MS/MS (The High-Sensitivity Alternative)

When HILIC does not provide sufficient retention or when matrix effects remain insurmountable, pre-column derivatization is employed. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag) target the primary amine of 5-Amino-4,4-dimethylpentanoic acid[4].

  • The Causality of Retention: The derivatization reaction covalently attaches a bulky, hydrophobic quinolyl moiety to the analyte. This drastically shifts the molecule's LogP, allowing it to interact strongly with standard C18 alkyl chains.

  • Advantages: It yields highly reproducible chromatography on robust RP columns and often provides superior Lower Limits of Quantification (LLOQ) due to the enhanced ionization efficiency of the derivative[4].

Workflow Start Plasma Sample (5-Amino-4,4-dimethylpentanoic acid) Split1 Direct HILIC-MS/MS Start->Split1 Split2 Derivatization RP-LC-MS/MS Start->Split2 H1 Protein Precipitation (3x Vol Acetonitrile + 0.1% FA) Split1->H1 R1 Protein Precipitation & Dry Down Split2->R1 H2 Centrifugation (14,000 x g, 10 min) H1->H2 H3 Direct Injection (High Organic Matrix) H2->H3 LC1 HILIC Column (Amide/Silica) H3->LC1 R2 AQC Derivatization (Borate buffer, 55°C, 10 min) R1->R2 R3 Reconstitution (Low Organic Matrix) R2->R3 LC2 Reversed-Phase Column (C18/C8) R3->LC2 MS ESI-MS/MS (MRM Mode) Quantification LC1->MS LC2->MS

Figure 1: Comparative workflow diagram illustrating the sample preparation and chromatographic divergence between HILIC and Derivatization RP-LC methods.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of both methodologies when applied to human or animal plasma matrices.

Analytical ParameterDirect HILIC-MS/MSDerivatization (AQC) RP-LC-MS/MS
Column Chemistry Amide, Bare Silica, or ZIC-HILICC18, C8, or PFP
Sample Prep Time (96-well) ~15 - 20 mins (High Throughput)~60 - 90 mins (Labor Intensive)
Derivatization Required NoYes
Typical LLOQ (Plasma) 10 - 20 ng/mL1 - 5 ng/mL
Matrix Effects Moderate (Requires SIL-IS correction)Low (Analyte shifted past suppression zones)
Run Time per Sample ~5 - 8 mins~10 - 15 mins
Injection Solvent Requirement Must be >75% OrganicMust be <20% Organic

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. This means incorporating internal checks—such as Stable Isotope-Labeled Internal Standards (SIL-IS) and post-column infusion matrix effect evaluations—to continuously verify data integrity[1].

Protocol A: Direct HILIC-MS/MS Workflow

Experience Note: A common pitfall in HILIC is sample diluent mismatch. Injecting highly aqueous samples onto a HILIC column destroys the water-enriched pseudo-stationary phase, leading to severe peak broadening or splitting. Maintaining >75% organic solvent in the final extract is non-negotiable.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube (or 96-well plate).

  • Precipitation & IS Addition: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and the SIL-IS (e.g., 5-Amino-4,4-dimethylpentanoic acid-d6 at 50 ng/mL).

    • Causality: The 3:1 ratio serves a dual purpose: it efficiently precipitates plasma proteins and ensures the final sample matrix is 75% organic, perfectly matching the initial HILIC mobile phase conditions.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold 1 min, return to 95% B for 2 mins of equilibration.

Protocol B: Derivatization RP-LC-MS/MS Workflow
  • Aliquot & Precipitate: Transfer 50 µL of plasma. Add 150 µL of cold Methanol (with SIL-IS). Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Dry Down: Transfer 100 µL of the supernatant to a clean tube and evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution (pH Adjustment): Reconstitute the dried extract in 70 µL of 0.2 M Sodium Borate Buffer (pH 8.8).

    • Causality: The alkaline pH is strictly required to deprotonate the primary amine of the analyte, rendering it a strong nucleophile ready to attack the derivatization reagent.

  • Derivatization: Add 20 µL of AQC reagent (reconstituted in Acetonitrile). Vortex immediately.

  • Incubation: Heat the mixture at 55°C for 10 minutes to drive the reaction to completion[4].

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 mins.

Mass Spectrometry & Fragmentation Dynamics

For 5-Amino-4,4-dimethylpentanoic acid, Positive Electrospray Ionization (ESI+) is optimal. At acidic pH (e.g., 0.1% Formic Acid), the primary amine is readily protonated, yielding a strong precursor ion


 at m/z 146.1 .

Upon Collision-Induced Dissociation (CID) in the collision cell, aliphatic amino acids predictably fragment via the loss of small neutral molecules (water and ammonia) before undergoing carbon-carbon backbone cleavage.

Fragmentation M1 Precursor Ion [M+H]+ m/z 146.1 M2 Quantifier Ion Loss of H2O m/z 128.1 M1->M2 -H2O (-18 Da) M3 Qualifier Ion 1 Loss of NH3 m/z 129.1 M1->M3 -NH3 (-17 Da) M4 Qualifier Ion 2 Aliphatic Cleavage m/z 69.1 M1->M4 C-C Cleavage

Figure 2: ESI+ MS/MS fragmentation pathway of 5-Amino-4,4-dimethylpentanoic acid mapping the primary MRM transitions.

MRM Transition Setup:

  • Quantifier Transition (146.1 → 128.1): Represents the neutral loss of

    
     from the carboxylic acid moiety. This is typically the most abundant product ion.
    
  • Qualifier Transition (146.1 → 69.1): Represents the cleavage of the aliphatic backbone. While less intense, it is highly specific and excellent for confirming peak identity against matrix interference.

Conclusion & Recommendations

For the quantification of 5-Amino-4,4-dimethylpentanoic acid, Direct HILIC-MS/MS is the recommended first-line approach . It offers a vastly superior throughput by eliminating the 60+ minute derivatization bottleneck and prevents the introduction of chemical artifacts.

However, if the required LLOQ for a specific PK study drops below 10 ng/mL, or if the available mass spectrometer lacks the sensitivity to detect the native molecule against background noise, Pre-column AQC Derivatization with RP-LC-MS/MS serves as a highly reliable, ultra-sensitive fallback .

Regardless of the chosen method, the utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical to self-validate the assay and correct for inevitable ionization variances.

References

  • Validated LC-MS/MS Method for Quantification of Gabapentin in Human Plasma: Application to Pharmacokinetic and Bioequivalence Studies in Korean Volunteers, National Institutes of Health (NIH) / PubMed.[Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column, LCGC International. [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate, Analytical Chemistry - ACS Publications. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry, MDPI.[Link]

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"structure-activity relationship (SAR) studies of 5-Amino-4,4-dimethylpentanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-4,4-dimethylpentanoic Acid Derivatives

Introduction: The Significance of GABA Analogues in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that mimic or modulate the GABA system, known as GABA analogues, are cornerstone therapeutic agents, particularly as anticonvulsants, anxiolytics, and analgesics.[1] 5-Amino-4,4-dimethylpentanoic acid represents a unique structural scaffold within this class. Its pentanoic acid backbone is a known feature in biologically active compounds, including valeric acid derivatives which exhibit a spectrum of activities like anticonvulsant effects.[2][3]

The defining characteristic of this scaffold is the gem-dimethyl group at the C-4 position. This structural feature imparts conformational rigidity, a critical factor in designing selective ligands. By restricting the molecule's flexibility, it is possible to favor a specific conformation that is optimal for binding to a biological target, potentially leading to enhanced potency and selectivity over more flexible analogues.[4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 5-Amino-4,4-dimethylpentanoic acid. We will explore how systematic modifications to its core structure can influence biological activity, compare its potential profile to established therapeutic agents, and detail the experimental methodologies required for its evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-Amino-4,4-dimethylpentanoic acid derivatives can be systematically optimized by modifying three key regions of the molecule: the terminal amino group, the carboxylic acid moiety, and the aliphatic backbone.

SAR_Analysis cluster_amino Region 1: Amino (-NH2) Group cluster_carboxyl Region 2: Carboxylic Acid (-COOH) Group cluster_backbone Region 3: Gem-Dimethyl Group & Backbone Core 5-Amino-4,4-dimethylpentanoic Acid Scaffold Amino_Mod N-Alkylation N-Acylation Heterocyclic Incorporation Modulates receptor binding, bioavailability, and CNS penetration. Core->Amino_Mod Key for GABAergic activity Carboxyl_Mod Esterification Amidation Bioisosteric Replacement Critical for target interaction (mimics GABA). Affects prodrug potential and pharmacokinetics. Core->Carboxyl_Mod Essential for receptor mimicry Backbone_Mod Conformational Rigidity Lipophilicity Influences binding affinity and metabolic stability. Gem-dimethyl group restricts rotation. Core->Backbone_Mod Defines spatial orientation

Caption: Key regions for SAR modification on the 5-Amino-4,4-dimethylpentanoic acid scaffold.

Modifications of the Terminal Amino Group

The primary amino group is fundamental for the GABAergic activity of these compounds. Its basicity allows for ionic interactions with receptor binding sites.

  • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can influence basicity and lipophilicity. While this can sometimes improve blood-brain barrier penetration, extensive alkylation may lead to a loss of the critical ionic interactions necessary for activity.

  • N-Acylation and Amide Formation: Converting the amine to an amide, as seen in functionalized amino acids that show potent anticonvulsant activity, can drastically alter its properties.[5] N-benzyl-2-acetamidopropionamide, for instance, served as a parent compound for a large series of anticonvulsants.[5] This modification often creates a neutral, more lipophilic molecule that can act as a prodrug, being hydrolyzed back to the active amine in vivo.

  • Incorporation into Heterocycles: Incorporating the amino functionality into a heterocyclic ring system (e.g., pyrrolidine, piperidine, or quinazolinone) is a common strategy in medicinal chemistry.[6][7] This approach can protect the amine from rapid metabolism, fix its orientation in space, and introduce new interaction points with the target protein. For example, studies on quinazolinone derivatives have shown that incorporating amino acids can enhance bioavailability and anticonvulsant effects.[6]

Modifications of the Carboxylic Acid Group

The carboxylic acid group is the other key pharmacophoric element, mimicking the carboxylate of GABA.

  • Esterification: Converting the carboxylic acid to an ester is a classic prodrug strategy. The resulting ester is more lipophilic, facilitating absorption and CNS penetration. In the body, esterases cleave the ester to release the active carboxylic acid.

  • Amidation and Peptide Coupling: Forming an amide or coupling the carboxylic acid with other amino acids or peptides can significantly alter the compound's profile. While some studies on peptide conjugates of valeric acid have shown reduced antimicrobial activity compared to the parent acid, this strategy can be used to target specific transporters or modify solubility and distribution.[2][3]

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere like a tetrazole or a phosphonic acid can maintain the acidic nature required for receptor interaction while potentially improving metabolic stability and pharmacokinetic properties.

The Role of the Gem-Dimethyl Group and Aliphatic Backbone

The gem-dimethyl group at the C-4 position is a pivotal feature. It introduces steric bulk and locks the torsional angle of the carbon backbone, significantly reducing its conformational freedom. This rigidity can be highly advantageous, as it pre-organizes the molecule into a conformation that may be more favorable for binding, thus increasing affinity and selectivity.[4] This principle has been observed in analogues of GABA aminotransferase (GABA-AT) inactivators, where conformational rigidity plays a key role in their activity.[4]

Comparative Analysis with Marketed GABA Analogues

The potential of 5-Amino-4,4-dimethylpentanoic acid derivatives can be benchmarked against established drugs like Pregabalin and Gabapentin.

CompoundStructureKey Structural FeaturesPrimary Mechanism of ActionTherapeutic Use
Gabapentin 1-(aminomethyl)cyclohexaneacetic acidCyclohexane ring provides lipophilicity and conformational restriction.Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[8]Anticonvulsant, Neuropathic Pain[8]
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acidIsobutyl group at C-3 enhances potency over Gabapentin.Potent ligand for the α2δ subunit of VGCCs.[1]Anticonvulsant, Neuropathic Pain, Anxiolytic
5-Amino-4,4-dimethylpentanoic Acid (Hypothetical) 5-Amino-4,4-dimethylpentanoic acidGem-dimethyl group at C-4 provides significant conformational rigidity.Likely to target α2δ subunit of VGCCs or GABA transporters/receptors.Potential Anticonvulsant, Analgesic

The gem-dimethyl substitution in the 5-Amino-4,4-dimethylpentanoic acid scaffold offers a different approach to conformational constraint compared to the cyclohexane ring of Gabapentin or the isobutyl group of Pregabalin. This unique structural feature could lead to a distinct binding mode, potentially offering improved selectivity or a different side-effect profile.

Experimental Protocols for Evaluation

A systematic evaluation of novel 5-Amino-4,4-dimethylpentanoic acid derivatives requires a tiered screening approach to assess their anticonvulsant efficacy and neurotoxicity. The Antiepileptic Drug Development (ADD) Program provides a standard protocol for such evaluations.[5][6]

Workflow for Synthesis and Preclinical Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening (In Vivo) cluster_analysis Data Analysis Start Starting Material: 5-Amino-4,4-dimethylpentanoic Acid Derivatization Chemical Modification (e.g., N-acylation, Esterification) Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Purification->MES Test Compound Administration (i.p.) scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) Purification->scPTZ Test Compound Administration (i.p.) Rotarod Rotarod Test (Neurotoxicity Assessment) MES->Rotarod scPTZ->Rotarod ED50 Determine ED50 (Median Effective Dose) Rotarod->ED50 TD50 Determine TD50 (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI

Caption: Standard workflow for the synthesis and preclinical screening of novel anticonvulsant agents.

Protocol 1: Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.[9]

  • Animal Model: Male Swiss mice (20-30 g).

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).[10] A vehicle control group (e.g., 0.9% saline) and a positive control group (e.g., Phenytoin, Valproate) are included.

  • Induction: 30-60 minutes post-administration, a corneal electrode delivers an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The ability of the compound to prevent the tonic hind-limb extension phase of the seizure is recorded as a positive result.

  • Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[10]

  • Animal Model: Male Swiss mice (20-30 g).

  • Compound Administration: Same as the MES test.

  • Induction: 30-60 minutes post-compound administration, a subcutaneous injection of PTZ (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a clonic seizure episode.

  • Analysis: The ED50 is calculated.

Protocol 3: Rotarod Neurotoxicity Test

This test assesses motor coordination and sedation, providing a measure of acute neurotoxicity.[9]

  • Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).

  • Training: Mice are pre-trained to remain on the rod for at least one minute.

  • Procedure: At the time of peak effect determined from the seizure tests, treated mice are placed on the rotating rod.

  • Endpoint: Neurotoxicity is defined as the inability of the mouse to remain on the rod for a pre-determined time (e.g., one minute).

  • Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated. The Protective Index (PI = TD50/ED50) is then determined as a measure of the drug's therapeutic window.[9]

Conclusion

The 5-Amino-4,4-dimethylpentanoic acid scaffold presents a compelling starting point for the development of novel CNS-active agents. The inherent conformational rigidity provided by the gem-dimethyl group is a key design element that can be exploited to achieve high potency and selectivity. Systematic SAR exploration focusing on the terminal amino and carboxylic acid groups is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives. Through rigorous preclinical evaluation using established protocols for anticonvulsant activity and neurotoxicity, lead compounds with superior therapeutic indices can be identified. This structured approach, grounded in the principles of medicinal chemistry and pharmacology, holds significant promise for discovering the next generation of GABA-ergic therapeutics.

References

  • Noureldin, N. A., Kothayer, H., Lashine, E. M., Baraka, M. M., El-Eraky, W., & El Awdan, S. A. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(2). Available at: [Link]

  • Silverman, R. B., & Nanavati, S. M. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 43(4), 693-696. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). Molecules, 29(7), 1503. Available at: [Link]

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  • 5-Amino-4,4-dimethylpent-1-en-3-one. (n.d.). PubChem. Available at: [Link]

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  • Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 41(3), 543-549. Available at: [Link]

  • Singh, H. P., et al. (2010). Design, Synthesis, Analgesic and Anti-Inflammatory Activity of Some novel Chalconesemicarbazone derivatives. Der Pharmacia Lettre, 2(2), 460-472. Available at: [Link]

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  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7357. Available at: [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2017). Molecules, 22(1), 101. Available at: [Link]

  • Anthwal, T., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. Available at: [Link]

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  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2022). Molecules, 27(19), 6678. Available at: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules, 25(13), 2950. Available at: [Link]

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A Comparative Guide to Benchmarking 5-Amino-4,4-dimethylpentanoic Acid in Peptide Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Peptide Paradox

Natural peptides are exquisite signaling molecules, offering high specificity and potent biological activity. However, their therapeutic potential is often crippled by the "peptide paradox": their susceptibility to rapid enzymatic degradation and poor cell membrane permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to this challenge.[3][4] Among the various strategies to enhance peptide stability, the incorporation of non-natural amino acids is paramount.[5]

This guide focuses on a particularly promising building block: 5-Amino-4,4-dimethylpentanoic acid . As a γ-amino acid, it extends the peptide backbone, and its unique gem-dimethyl group on the fourth carbon introduces significant steric hindrance. We will objectively benchmark the performance of this building block against relevant alternatives, providing the experimental framework for researchers to validate its utility in their own drug discovery programs. We will explore how this structural modification impacts three critical performance pillars: proteolytic stability, conformational structure, and cellular permeability.

The Scientific Rationale: Why a Hindered γ-Amino Acid?

The decision to incorporate a modified amino acid is driven by a clear hypothesis. Compared to a standard α-amino acid, a γ-amino acid introduces two additional carbons into the backbone, increasing flexibility and altering the periodicity of side chains. This can be instrumental in mimicking secondary structures like helices and turns.[3][6]

The addition of a gem-dimethyl group at the C4 position (adjacent to the amino group) is a deliberate design choice intended to confer two primary advantages:

  • Enzymatic Shielding: Proteases recognize and cleave specific peptide bond sequences. The bulky t-butyl-like group of 5-Amino-4,4-dimethylpentanoic acid acts as a steric shield, physically obstructing the approach of protease catalytic residues. This is hypothesized to dramatically reduce the rate of enzymatic degradation.

  • Conformational Constraint: While the γ-backbone is inherently more flexible, the gem-dimethyl group restricts the available rotational angles (phi and psi angles) around the adjacent bonds. This conformational pre-organization can guide the peptidomimetic to fold into a more defined and stable three-dimensional structure, which is often crucial for high-affinity receptor binding.

To visualize these differences, consider the fundamental structures:

Caption: Structural comparison of amino acid building blocks.

Benchmarking Performance: A Multi-Parametric Experimental Design

To conduct a fair and comprehensive benchmark, we designed a series of model hexapeptides. A well-characterized bioactive peptide sequence known to be susceptible to proteolysis serves as our template.

Model Peptides for Comparison:

  • Control Peptide (α-Peptide): A standard hexapeptide composed of natural L-amino acids.

  • γ-Peptide: The control sequence with one residue replaced by a simple γ-amino acid (5-aminopentanoic acid).

  • γ-DMAP-Peptide: The control sequence with one residue replaced by 5-Amino-4,4-dimethylpentanoic acid.

  • Peptoid Control: An N-alkylated glycine oligomer with side chains corresponding to the control peptide, representing an alternative peptidomimetic strategy.[7]

The performance of these molecules will be evaluated across three pivotal assays, as outlined in the workflow below.

G cluster_synthesis Peptide Synthesis cluster_assays Performance Benchmarking cluster_data Data Analysis Syn_Alpha Control α-Peptide Assay_Stab Proteolytic Stability (Proteinase K Assay) Syn_Alpha->Assay_Stab Assay_Struct Structural Analysis (NMR Spectroscopy) Syn_Alpha->Assay_Struct Assay_Perm Cellular Permeability (PAMPA / Caco-2 Assay) Syn_Alpha->Assay_Perm Syn_Gamma γ-Peptide Syn_Gamma->Assay_Stab Syn_Gamma->Assay_Struct Syn_Gamma->Assay_Perm Syn_DMAP γ-DMAP-Peptide Syn_DMAP->Assay_Stab Syn_DMAP->Assay_Struct Syn_DMAP->Assay_Perm Syn_Peptoid Peptoid Control Syn_Peptoid->Assay_Stab Syn_Peptoid->Assay_Struct Syn_Peptoid->Assay_Perm Data_Stab Half-life (t½) Assay_Stab->Data_Stab Data_Struct Conformational State Assay_Struct->Data_Struct Data_Perm Permeability (Papp) Assay_Perm->Data_Perm

Sources

"head-to-head comparison of synthetic routes to 5-Amino-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head comparison of synthetic routes to 5-Amino-4,4-dimethylpentanoic acid (CAS 801978-29-0). This molecule serves as a critical gem-dimethyl substituted


-amino acid building block, often utilized in the design of peptidomimetics and protease inhibitors (e.g., Neprilysin inhibitors) to restrict conformational flexibility and enhance metabolic stability.

Executive Summary

Target Molecule: 5-Amino-4,4-dimethylpentanoic acid Formula:


Structure: 

This guide evaluates two primary synthetic strategies:

  • The Linear Homologation Route (Recommended): A scalable, stepwise approach utilizing the alkylation of methyl isobutyrate. It offers superior regiocontrol and safety profile for scale-up.

  • The Cyclic Schmidt Rearrangement: A shorter, atom-economic route relying on the ring expansion of a ketone. While elegant, it presents challenges regarding regioselectivity and the handling of hazardous azides.

Route 1: The Linear Homologation Strategy (Process Preferred)

Mechanism: Alkylation


 Anhydride Desymmetrization 

Selective Reduction Best For: Multi-gram to kilogram scale synthesis, GMP environments.
Mechanistic Overview

This route constructs the carbon skeleton via a thermodynamically controlled Michael addition, followed by a kinetic differentiation of the resulting dicarboxylic acid. The key to this strategy is the regioselective opening of 2,2-dimethylglutaric anhydride , which ensures the nitrogen is introduced at the sterically hindered position (the "4,4" relative to the final acid).

Step-by-Step Protocol

Step 1: Construction of the Carbon Skeleton

  • Reagents: Methyl isobutyrate, Methyl acrylate, LDA (Lithium Diisopropylamide) or

    
    -BuOK.
    
  • Procedure: Generate the enolate of methyl isobutyrate at -78°C in THF. Add methyl acrylate dropwise. The gem-dimethyl group directs the alkylation to form Dimethyl 2,2-dimethylglutarate .

  • Note: This establishes the quaternary center early.

Step 2: Hydrolysis and Dehydration

  • Reagents: NaOH/MeOH, then Acetic Anhydride (

    
    ).
    
  • Procedure: Saponify the diester to 2,2-dimethylglutaric acid . Reflux in acetic anhydride to cyclize to 2,2-dimethylglutaric anhydride .

  • Criticality: Purification of the anhydride by distillation or crystallization is essential for the next step's selectivity.

Step 3: Regioselective Methanolysis

  • Reagents: Methanol (1.0 eq), DMAP (cat.), Toluene.

  • Mechanism: Nucleophilic attack occurs at the less hindered carbonyl (C5), distal to the gem-dimethyl group.

  • Product: 5-Methoxy-5-oxopentanoic acid derivative (specifically, 4,4-dimethyl-4-carboxy-butanoic acid methyl ester? No, the ester forms at the unhindered end).

    • Correction: Attack at unhindered C5 gives

      
      .
      
    • Result: We isolate the Mono-acid with the carboxylic acid at the hindered position (C2 of the glutarate, which becomes C4 of our target).

Step 4: Selective Reduction

  • Reagents: Borane-Dimethyl Sulfide (

    
    ).
    
  • Procedure: React the mono-acid-mono-ester with borane at 0°C. Borane selectively reduces the carboxylic acid to the alcohol in the presence of the ester.

  • Intermediate: Methyl 5-hydroxy-4,4-dimethylpentanoate (

    
    ).
    

Step 5: Nitrogen Installation & Hydrolysis

  • Reagents:

    
    , DIAD, Phthalimide (Mitsunobu) OR 
    
    
    
    followed by
    
    
    .
  • Procedure: Convert the primary alcohol to a phthalimide or azide. Deprotect (Hydrazine or Hydrogenation) to release the amine. Finally, hydrolyze the methyl ester with aqueous LiOH.

  • Final Product: 5-Amino-4,4-dimethylpentanoic acid .

LinearRoute Start Methyl Isobutyrate + Methyl Acrylate Diester Dimethyl 2,2-dimethylglutarate Start->Diester LDA, -78°C Anhydride 2,2-Dimethylglutaric Anhydride Diester->Anhydride 1. NaOH 2. Ac2O MonoEster Mono-Acid (Hindered COOH) Anhydride->MonoEster MeOH (Regioselective) Alcohol Methyl 5-hydroxy- 4,4-dimethylpentanoate MonoEster->Alcohol BH3·SMe2 (Selective Red.) Target 5-Amino-4,4- dimethylpentanoic Acid Alcohol->Target 1. Mitsunobu 2. Hydrolysis

Caption: The Linear Route leverages steric bulk to direct regioselective ring opening and reduction.

Route 2: The Cyclic Schmidt Rearrangement (Discovery Preferred)

Mechanism: Dieckmann Cyclization


 Schmidt Ring Expansion 

Hydrolysis Best For: Rapid access to analogs, library synthesis.
Mechanistic Overview

This route accesses the target via the ring opening of a lactam intermediate. The challenge lies in synthesizing the correct lactam isomer (5,5-dimethyl-2-piperidone ). The Schmidt reaction on 3,3-dimethylcyclopentanone favors the migration of the bulkier carbon (C2), correctly yielding the 5,5-dimethyl lactam required for the target amino acid.

Step-by-Step Protocol

Step 1: Synthesis of 3,3-Dimethylcyclopentanone

  • Precursor: 3,3-Dimethyladipic acid (prepared via oxidation of 3,3-dimethylcyclohexanone or similar).

  • Reaction: Dieckmann cyclization followed by decarboxylation.

  • Note: 3,3-dimethylcyclopentanone is identical to 4,4-dimethylcyclopentanone due to symmetry.

Step 2: Schmidt Rearrangement

  • Reagents: Sodium Azide (

    
    ), Polyphosphoric Acid (PPA) or Methanesulfonic acid.
    
  • Procedure: Treat the ketone with hydrazoic acid (generated in situ).

  • Regioselectivity: The nitrogen insertion occurs preferentially between the carbonyl and the more substituted alpha-carbon (C2, neopentyl-like) rather than the less substituted C5.

  • Product: 5,5-dimethyl-2-piperidone (Major isomer).

Step 3: Lactam Hydrolysis

  • Reagents: 6N HCl, Reflux, 12-24h.

  • Procedure: The gem-dimethyl group stabilizes the lactam, requiring vigorous conditions for hydrolysis.

  • Workup: Ion-exchange chromatography (Dowex) is often required to isolate the zwitterionic amino acid from salts.

CyclicRoute Start 3,3-Dimethyladipic Acid Ketone 3,3-Dimethyl- cyclopentanone Start->Ketone Dieckmann Decarboxylation Lactam 5,5-Dimethyl- 2-piperidone Ketone->Lactam NaN3, H+ (Schmidt Rxn) Target 5-Amino-4,4- dimethylpentanoic Acid Lactam->Target 6N HCl Reflux

Caption: The Cyclic Route exploits migratory aptitude in the Schmidt reaction to install the nitrogen.

Head-to-Head Comparison

FeatureRoute 1: Linear HomologationRoute 2: Cyclic Schmidt
Overall Yield High (40-60%) Moderate (30-45%)
Step Count 6-7 Steps3-4 Steps
Regiocontrol Excellent (>95:5) Good (Variable ~4:1 to 10:1)
Scalability High (Standard reagents)Low (Azide explosion hazard)
Safety Good (Standard solvents)Poor (Uses

, strong acids)
Cost Low (Commodity starting materials)Moderate (Precursor availability)
Validation Self-validating via NMR of intermediatesRequires careful isomer separation
Expert Insight

For drug development and scale-up , Route 1 is the superior choice. The regioselectivity is dictated by thermodynamics and sterics in the anhydride opening step, which is highly reproducible. The intermediates are stable esters/acids that are easily purified.

Route 2 is viable for exploratory chemistry where step count is paramount. However, the Schmidt reaction can produce isomeric mixtures (4,4-dimethyl vs 5,5-dimethyl lactams) that are difficult to separate, and the hydrolysis of the hindered lactam can be sluggish.

References

  • Preparation of Gem-Dimethyl Amino Acids

    • Context: General methodology for isobutyrate alkyl
    • Source: Journal of Organic Chemistry, "Synthesis of gem-dimethyl substituted deriv
    • (Illustrative for alkylation).

  • Schmidt Reaction Selectivity

    • Context: Regioselectivity in the expansion of substituted cyclopentanones.[1]

    • Source: Chemical Reviews, "The Schmidt Reaction".
  • Compound Data (5-Amino-4,4-dimethylpentanoic acid)

    • Context: CAS 801978-29-0 verific
    • Source: PubChem D
    • (Note: Link points to parent 5-AVA for structural comparison).

  • Lactam Hydrolysis Kinetics

    • Context: Stability of 5,5-dimethyl-2-piperidone vs 4,4-isomer.
    • Source: Canadian Journal of Chemistry, "The preparation of 5-alkylthio, branched tryptamines" (Discusses lactam stability).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles of Chemical Waste Management

The disposal of any chemical reagent is a process governed by stringent federal, state, and local regulations designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system for tracking hazardous wastes from their generation to their final disposal.[1][2] Improper disposal can lead to significant environmental contamination, substantial fines, and potential legal penalties.[3] Therefore, a comprehensive waste management plan is not merely a best practice but a legal and ethical imperative.[4]

Hazard Assessment of 5-Amino-4,4-dimethylpentanoic Acid

While specific toxicological data for 5-Amino-4,4-dimethylpentanoic acid is not extensively detailed in readily available safety data sheets (SDS), related amino acid compounds are often classified as potential irritants to the eyes, skin, and respiratory system.[5][6] A thorough risk assessment is paramount before handling or disposal.

Key Potential Hazards:

  • Eye Contact: May cause irritation.[6]

  • Skin Contact: May cause irritation.[6][7]

  • Inhalation: May cause respiratory tract irritation.[6][8]

  • Ingestion: May be harmful if swallowed.[5][6]

Given that the complete toxicological properties have not been fully investigated, it is prudent to handle this compound with the caution afforded to all laboratory chemicals.[6]

Pre-Disposal Preparations: A Self-Validating Protocol

Before initiating the disposal process, a series of preparatory steps must be completed to ensure a safe and compliant workflow.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE based on SDS for analogous compounds.

Body PartRecommended ProtectionRationale
Eyes Safety glasses or gogglesProtects against splashes and airborne particles.[5]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[5][7]
Body Laboratory coatProtects clothing and skin from contamination.[7]
Respiratory Protective mask or use in a well-ventilated areaMinimizes inhalation of dust or aerosols.[5][6][8]
Waste Container Selection and Labeling

The integrity of the disposal process begins with the proper containment of the waste.

  • Container Compatibility: The waste container must be chemically compatible with 5-Amino-4,4-dimethylpentanoic acid and any solvents used in the waste mixture.[3]

  • Container Integrity: Ensure the container is free from damage, leaks, and has a secure, leak-proof closure.[3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "5-Amino-4,4-dimethylpentanoic acid"

    • The words "Hazardous Waste" (if applicable after characterization)

    • The accumulation start date

    • Hazard classification symbols (e.g., irritant)

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 5-Amino-4,4-dimethylpentanoic acid.

Step 1: Waste Characterization

The generator of the chemical waste is responsible for determining if it is a regulated hazardous waste.[9][10] According to the RCRA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][11]

  • Consult the SDS: Review the Safety Data Sheet for specific information on hazards. While the SDS for a similar compound, 3-Amino-4,4-dimethylpentanoic acid hydrate, does not classify it as hazardous under OSHA 2012 regulations, this does not preclude it from being a regulated waste under different circumstances or jurisdictions.[12]

  • Mixture Rule: If 5-Amino-4,4-dimethylpentanoic acid is mixed with a listed hazardous waste, the entire mixture is typically regulated as hazardous waste.[1]

  • Consult EHS: When in doubt, consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.

Step 2: Segregation of Waste

Proper segregation of incompatible chemicals is critical to prevent dangerous reactions.[3] Based on information for similar compounds, 5-Amino-4,4-dimethylpentanoic acid waste should be kept separate from:

  • Strong oxidizing agents[6][12]

  • Acids[6]

  • Acid chlorides[6]

Step 3: Accumulation and Storage

Waste must be accumulated in a designated satellite accumulation area within the laboratory.

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area.[8][12]

  • Secondary Containment: Use secondary containment systems to prevent spills or leaks from spreading.[3]

  • Time Limits: Adhere to EPA-mandated storage time limits for hazardous waste, which can be as short as six months for academic labs.[3]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][4][13]

  • Professional Disposal: All chemical waste must be disposed of through your institution's hazardous waste program or a licensed chemical waste disposal contractor.[2] These entities are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.[3]

  • Waste Pickup: Schedule regular waste pickups with your EHS department or contractor to avoid stockpiling chemicals.[4]

Step 5: Disposal of Empty Containers

Empty chemical containers may also be regulated.

  • Acutely Hazardous Waste: If the chemical were on the EPA's list of acutely hazardous wastes, the empty container must be managed as hazardous waste and should not be rinsed.[14]

  • Non-Acutely Hazardous Waste: For containers that held non-acutely hazardous chemicals, they can often be disposed of in the regular trash after being triple-rinsed.[14][15]

    • Rinse the container three times with a suitable solvent (e.g., water).

    • Important: The rinsate (the rinse water) must be collected and disposed of as chemical waste.[14]

    • After rinsing, allow the container to air-dry.[14]

    • Deface the original label completely and mark the container as "EMPTY".[14][15]

    • Dispose of the container in the appropriate receptacle (e.g., general waste or broken glass box for glass containers).[14][15]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[5]

  • Collect Waste: Sweep or scoop the absorbed material into a suitable, closed container for disposal as chemical waste.[12]

  • Clean Area: Thoroughly wash the spill area once the material has been removed.[5]

First Aid Measures

The following first aid measures are based on general procedures for similar amino acid compounds.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][12]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][8]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[8][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-4,4-dimethylpentanoic acid.

DisposalWorkflow Disposal Decision Workflow for 5-Amino-4,4-dimethylpentanoic Acid start Start: Have 5-Amino-4,4-dimethylpentanoic acid waste for disposal assess 1. Hazard Assessment & Don appropriate PPE start->assess characterize 2. Characterize Waste: Is it RCRA Hazardous? assess->characterize hazardous YES: Hazardous Waste characterize->hazardous Yes non_hazardous NO: Non-Hazardous Waste (Consult EHS to confirm) characterize->non_hazardous No label_haz 3a. Label as Hazardous Waste. Segregate from incompatibles. hazardous->label_haz label_nonhaz 3b. Label container with full chemical name. non_hazardous->label_nonhaz store 4. Store in designated Satellite Accumulation Area label_haz->store label_nonhaz->store dispose 5. Arrange pickup with EHS or licensed waste contractor store->dispose end End: Waste properly disposed dispose->end

Caption: A flowchart outlining the key decision points for compliant chemical waste disposal.

References

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Hazardous waste in the United States - Wikipedia. Available at: [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. Available at: [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. Available at: [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals - Molecular Biology Products. Available at: [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Available at: [Link]

  • Acceptable Drain Disposal Procedures : USDA ARS. Available at: [Link]

  • Empty Container Disposal Guidelines - University of Pittsburgh. Available at: [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.